molecular formula C32H50ClN5O8S B611677 (S,R,S)-AHPC-PEG4-NH2 hydrochloride CAS No. 2064292-52-8

(S,R,S)-AHPC-PEG4-NH2 hydrochloride

Numéro de catalogue: B611677
Numéro CAS: 2064292-52-8
Poids moléculaire: 700.3 g/mol
Clé InChI: MSKHBFIXTCSMKP-DDLJGEAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VH 032 Linker 2 is a derivative of the proteolysis-targeting chimera technology (PROTAC) building block VHL ligand 1. VH 032 Linker 2 comprises the von Hippel-Lindau (VHL) ligand domain and the polyethylene glycol (PEG) linker of the bromodomain and extra terminal (BET) inhibitor-containing PROTACs MZ2 and MZP-55.1>VH03-linker is a precursor of VHL ligand for PROTACs.

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKHBFIXTCSMKP-DDLJGEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50ClN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064292-52-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2064292-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(S,R,S)-AHPC-PEG4-NH2 Hydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a key chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a high-affinity building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.

This technical guide provides an in-depth overview of the mechanism of action of PROTACs synthesized using this compound, focusing on its role in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will detail the underlying signaling pathways, provide experimental protocols for the synthesis and evaluation of resulting PROTACs, and present key quantitative data for VHL ligands.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of a PROTAC derived from this compound is to act as a molecular bridge, bringing a target protein of interest (POI) into close proximity with the VHL E3 ubiquitin ligase complex. This induced proximity triggers the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.

The (S,R,S)-AHPC moiety of the molecule is a potent ligand for the VHL E3 ligase.[1] The terminal primary amine (-NH2) serves as a reactive handle for chemical conjugation to a ligand that specifically binds to the POI. The polyethylene (B3416737) glycol (PEG4) linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.

The VHL-Mediated Ubiquitination and Degradation Pathway

The following diagram illustrates the catalytic cycle of a PROTAC utilizing the (S,R,S)-AHPC-PEG4-NH2 linker to induce degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-PEG4-Ligand) VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) PROTAC->VHL_Complex Binds (S,R,S)-AHPC moiety POI Target Protein of Interest (POI) PROTAC->POI Binds POI Ligand Ternary_Complex POI-PROTAC-VHL Complex POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Dissociation & Reuse E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Ub Ubiquitin (Ub) Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Releases Amino Acids

Caption: Catalytic cycle of PROTAC-mediated protein degradation via VHL recruitment.

Data Presentation

The binding affinity of the VHL ligand component of the PROTAC to the VHL E3 ligase is a critical parameter for its efficacy. The (S,R,S)-AHPC moiety is derived from the well-characterized VHL ligand, VH032. Below is a summary of reported binding affinities for VH032 and a closely related PEG-linked derivative.

CompoundAssay MethodTargetReported ValueReference
VH032Isothermal Titration Calorimetry (ITC)VHLKd = 185 nM[2]
VH032-PEG4-amineTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)VHLIC50 = 430.8 nM[3]
VH032TR-FRETVHLIC50 = 352.2 nM[3]

The efficacy of a final PROTAC molecule is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table provides examples of these values for PROTACs that utilize (S,R,S)-AHPC-based VHL ligands.

PROTACTarget ProteinCell LineDC50DmaxReference
ARV-771BET proteinsCastration-Resistant Prostate Cancer (CRPC) cells<1 nMNot specified[4][5]
GMB-475BCR-ABL1Ba/F3 cells1.11 µM (IC50 for degradation)Not specified[6]
MZ1BRD4HeLa~10-30 nM>90%[7]

Experimental Protocols

The development of a novel PROTAC using this compound involves a multi-step workflow, from synthesis to cellular evaluation.

PROTAC Synthesis Workflow

The following diagram outlines the general workflow for synthesizing a PROTAC using this compound and a protein of interest (POI) ligand.

PROTAC_Synthesis_Workflow Start Start Materials Linker (S,R,S)-AHPC-PEG4-NH2 (VHL Ligand-Linker) Start->Linker POI_Ligand POI Ligand (with carboxylic acid) Start->POI_Ligand Coupling Amide Bond Formation (e.g., HATU, DIPEA in DMF) Linker->Coupling POI_Ligand->Coupling Purification Purification (e.g., Preparative HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis via amide coupling.

Detailed Methodologies

1. PROTAC Synthesis: Amide Coupling Protocol

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to this compound.

  • Materials:

    • This compound

    • POI ligand with a terminal carboxylic acid

    • Coupling agent (e.g., HATU, HOBt)

    • Organic base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve the POI ligand (1.0 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to yield the final PROTAC molecule.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

2. Cellular Evaluation: Western Blot for DC50 and Dmax Determination

This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of the synthesized PROTAC in a cellular context.

  • Materials:

    • Cancer cell line expressing the POI

    • Complete growth medium

    • Synthesized PROTAC (stock solution in DMSO)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • Primary antibody specific for the POI

    • Loading control primary antibody (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • PROTAC Treatment: The following day, treat the cells with serial dilutions of the PROTAC in complete growth medium. Include a vehicle control (DMSO).

    • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples for SDS-PAGE.

      • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

      • Block the membrane and incubate with the primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the POI band intensity to the loading control.

      • Calculate the percentage of remaining protein relative to the vehicle control.

      • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.

References

The Strategic Role of (S,R,S)-AHPC-PEG4-NH2 in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. A critical component in the architecture of many successful PROTACs is the E3 ligase-recruiting moiety and the associated linker. This technical guide provides an in-depth analysis of the role and application of (S,R,S)-AHPC-PEG4-NH2 , a key building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.

Core Functionality: A Bridge to Degradation

(S,R,S)-AHPC-PEG4-NH2 is a synthetic, heterobifunctional molecule that serves as a cornerstone in the construction of PROTACs.[1][2][3][4][5] Its structure is meticulously designed to perform a specific function: to engage the VHL E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC development due to its broad tissue expression.[6]

The molecule itself can be deconstructed into two principal components:

  • The (S,R,S)-AHPC moiety: This is a high-affinity ligand for the VHL E3 ligase, ensuring effective recruitment of the cellular degradation machinery.[6][7]

  • The PEG4-NH2 linker: This consists of a four-unit polyethylene (B3416737) glycol (PEG) chain terminating in an amine group. The PEG linker provides spacing and flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[7][8] The terminal amine group serves as a reactive handle for conjugation to a ligand targeting the protein of interest.[8]

The primary role of (S,R,S)-AHPC-PEG4-NH2 is therefore to act as a prefabricated module that simplifies the synthesis of VHL-recruiting PROTACs. By providing the VHL-binding element and a flexible linker with a convenient attachment point, it allows researchers to focus on the development and optimization of the target protein ligand.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using (S,R,S)-AHPC-PEG4-NH2 operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be visualized as a catalytic cycle:

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binding PROTAC PROTAC ((S,R,S)-AHPC-PEG4-Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release Ternary_Complex->VHL Release Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Figure 1: PROTAC-Mediated Protein Degradation Cycle.

Quantitative Analysis of PROTAC Performance

ParameterDescriptionRepresentative Value
Binding Affinity (Kd)
to Target Protein (BRD4)Strength of binding to the target protein.50 nM
to E3 Ligase (VHL)Strength of binding to the VHL E3 ligase.150 nM
Ternary Complex Formation
Cooperativity (α)A measure of the favorable interaction between the target protein and E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity.5
Cellular Degradation
DC50 The concentration of PROTAC required to degrade 50% of the target protein in cells.25 nM
Dmax The maximum percentage of target protein degradation achieved.>90%

Experimental Protocols

The development and characterization of a PROTAC synthesized from (S,R,S)-AHPC-PEG4-NH2 involves a series of well-established biochemical and cellular assays. Below are detailed methodologies for key experiments.

Experimental Workflow

experimental_workflow cluster_workflow PROTAC Development and Evaluation Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation synthesis PROTAC Synthesis (Amide Coupling of (S,R,S)-AHPC-PEG4-NH2 and Target Ligand) biochemical Biochemical Assays synthesis->biochemical cellular Cellular Assays biochemical->cellular in_vivo In Vivo Studies (Optional) cellular->in_vivo binding Binding Affinity (TR-FRET, SPR) ternary Ternary Complex Formation (TR-FRET) degradation Protein Degradation (Western Blot) phenotypic Phenotypic Assays (e.g., Cell Viability)

Figure 2: PROTAC Development and Evaluation Workflow.
Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][4]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to measure the proximity of the target protein and the E3 ligase in the presence of the PROTAC, confirming the formation of the ternary complex.[2][3][5]

  • Reagents:

    • Purified, tagged target protein (e.g., His-tagged).

    • Purified, tagged VHL E3 ligase complex (e.g., GST-tagged).

    • Fluorescently labeled antibodies (e.g., Tb-anti-GST and AF488-anti-His).

    • PROTAC of interest.

  • Assay Protocol:

    • In a suitable microplate, add the purified target protein, VHL E3 ligase complex, and the labeled antibodies.

    • Add the PROTAC at varying concentrations.

    • Incubate the mixture at room temperature to allow for complex formation.

    • Measure the time-resolved FRET signal using a plate reader.

  • Data Analysis:

    • The TR-FRET signal will increase as the ternary complex forms, bringing the donor (Tb) and acceptor (AF488) fluorophores into proximity.

    • At very high PROTAC concentrations, the signal may decrease due to the "hook effect," where binary complexes are favored over the ternary complex.[4]

    • The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.

VHL-Mediated Degradation Signaling Pathway

The recruitment of VHL by a PROTAC initiates a cascade of events that culminates in the degradation of the target protein.

VHL_Pathway cluster_pathway VHL-Mediated Degradation Signaling PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein POI->Ternary VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->Ternary PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Poly-ubiquitination E2 E2 Ubiquitin- Conjugating Enzyme E2->Ternary Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degradation Products Proteasome->Degradation

Figure 3: VHL-Mediated Degradation Signaling.

Conclusion

(S,R,S)-AHPC-PEG4-NH2 is a valuable and versatile tool in the development of PROTACs. Its optimized VHL ligand and flexible PEG linker provide a robust platform for the synthesis of potent and selective protein degraders. A thorough understanding of its role, combined with rigorous experimental evaluation as outlined in this guide, is essential for advancing the design of next-generation targeted protein degradation therapies.

References

An In-depth Technical Guide to (S,R,S)-AHPC-PEG4-NH2 Hydrochloride: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a crucial bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality. This synthetic E3 ligase ligand-linker conjugate is integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound for professionals in drug discovery and development.

Core Chemical Properties

This compound, also known as VH032-PEG4-NH2 hydrochloride, consists of three key components:

  • An (S,R,S)-AHPC (azetidinyl-hydroxyproline-core) moiety: This serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC development.

  • A PEG4 linker: A four-unit polyethylene (B3416737) glycol spacer that provides the necessary length and flexibility for the PROTAC molecule to form a productive ternary complex between the VHL E3 ligase and the target protein. The PEG linker also enhances the solubility and bioavailability of the resulting PROTAC.

  • A terminal primary amine (-NH2) group: This functional group serves as a reactive handle for conjugation with a ligand that binds to the protein of interest, completing the synthesis of the PROTAC molecule. The hydrochloride salt form enhances the compound's stability and handling properties.

The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₂H₅₀ClN₅O₈S
Molecular Weight 700.29 g/mol [1]
CAS Number 2064292-52-8[1]
Appearance Light yellow to yellow solid[2]
Purity Typically ≥95% to ≥98%[2][3]
Solubility Soluble in DMSO (e.g., 100 mg/mL) and water (e.g., 100 mg/mL)[1]
Storage Recommended storage at -20°C for long-term stability (up to 3 years as a powder)[1]. Stock solutions in solvent can be stored at -80°C for up to 1 year[1].

Role in PROTAC Signaling Pathway

This compound is a fundamental building block for PROTACs that hijack the VHL E3 ligase. The general mechanism of action for a PROTAC synthesized from this conjugate is depicted in the signaling pathway diagram below.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-PEG4-Ligand) Ternary_Complex VHL-PROTAC-POI Ternary Complex PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruits POI Target Protein of Interest (POI) POI->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Facilitates Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

PROTAC-mediated protein degradation pathway.

Experimental Protocols

While the direct, step-by-step synthesis of this compound is proprietary and often detailed within patents such as US20170008904A1, a general representative synthetic approach for similar VHL-PEG-amine conjugates involves a multi-step process. This typically includes the synthesis of the core (S,R,S)-AHPC moiety, followed by coupling to a protected PEG-amine linker, and subsequent deprotection to yield the final product.

Representative Synthesis Outline:

A plausible synthetic route would involve the coupling of a protected (S,R,S)-AHPC acid with a mono-Boc-protected PEG4-diamine, followed by the deprotection of the Boc group to yield the final amine hydrochloride salt. The synthesis of the (S,R,S)-AHPC core itself is a complex multi-step process.

Characterization:

The identity and purity of this compound are typically confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing a modifier like formic acid or trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent like DMSO-d₆ or D₂O.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is a common technique used for this purpose.

Experimental Workflow for PROTAC Activity Assessment:

Once a PROTAC is synthesized using this compound, its ability to induce the degradation of the target protein is a critical validation step. A common method for this is Western Blotting.

Experimental_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Culture and Treatment - Plate cells - Treat with varying PROTAC concentrations B 2. Cell Lysis - Harvest cells - Lyse to extract proteins A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a membrane (e.g., PVDF) D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibody (anti-POI) - Incubate with secondary antibody (HRP-conjugated) E->F G 7. Detection - Add chemiluminescent substrate - Image the blot F->G H 8. Data Analysis - Quantify band intensity - Determine dose-dependent degradation of POI G->H

A typical workflow for assessing PROTAC-induced protein degradation.

References

(S,R,S)-AHPC-PEG4-NH2: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-PEG4-NH2 , also known by its synonym VH032-PEG4-NH2, is a crucial bifunctional molecule extensively utilized in the field of targeted protein degradation.[1][2][3] As a conjugate of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, it serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][5]

PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] The (S,R,S)-AHPC moiety of the molecule provides high-affinity binding to the VHL E3 ligase, while the terminal amine of the PEG4 linker offers a convenient point of attachment for a ligand that binds to a specific POI.[8] The PEG linker itself enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]

This technical guide provides an in-depth overview of the structure, synthesis, and application of (S,R,S)-AHPC-PEG4-NH2 for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization Data

A summary of the key quantitative data for (S,R,S)-AHPC-PEG4-NH2 is presented in the table below. This information is critical for its application in chemical synthesis and biological assays.

PropertyValueReferences
Molecular Formula C32H49N5O8S[1]
Molecular Weight 663.83 g/mol [1]
CAS Number 2010159-57-4
Appearance Light yellow to yellow solid[8]
Purity ≥95% (HPLC)
Solubility Soluble in DMSO[3]
Storage Temperature -20°C

Synthesis of (S,R,S)-AHPC-PEG4-NH2

The synthesis of (S,R,S)-AHPC-PEG4-NH2 is a multi-step process that involves the initial synthesis of the (S,R,S)-AHPC core (the VHL ligand) followed by its conjugation to a protected PEG4-amine linker and subsequent deprotection. While the precise, proprietary synthesis protocols from commercial vendors are not publicly available, a representative experimental protocol based on established chemical principles and published methodologies for similar compounds is outlined below.

Experimental Protocol:

Part 1: Synthesis of the (S,R,S)-AHPC (VHL Ligand) Core

The synthesis of the VHL ligand component, (S,R,S)-AHPC, is a complex process that has been described in the literature. It typically starts from commercially available chiral precursors and involves multiple steps of protection, coupling, and deprotection to achieve the desired stereochemistry.

Part 2: Coupling of (S,R,S)-AHPC with a Protected PEG4-Amine Linker

  • Materials:

    • (S,R,S)-AHPC (VHL ligand)

    • Boc-NH-PEG4-COOH (tert-butyloxycarbonyl protected 4-unit PEG linker with a terminal carboxylic acid)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve (S,R,S)-AHPC (1 equivalent) and Boc-NH-PEG4-COOH (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add HATU (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain Boc-protected (S,R,S)-AHPC-PEG4-NH2.

Part 3: Deprotection of the Terminal Amine

  • Materials:

    • Boc-protected (S,R,S)-AHPC-PEG4-NH2

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting residue is the trifluoroacetate (B77799) salt of (S,R,S)-AHPC-PEG4-NH2. This can be further purified by preparative HPLC to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis of (S,R,S)-AHPC-PEG4-NH2 AHPC (S,R,S)-AHPC (VHL Ligand) Coupling Amide Coupling (HATU, DIPEA, DMF) AHPC->Coupling PEG_linker Boc-NH-PEG4-COOH PEG_linker->Coupling Protected_Intermediate Boc-(S,R,S)-AHPC-PEG4-NH2 Coupling->Protected_Intermediate Deprotection Boc Deprotection (TFA, DCM) Protected_Intermediate->Deprotection Final_Product (S,R,S)-AHPC-PEG4-NH2 Deprotection->Final_Product

Caption: Synthetic workflow for (S,R,S)-AHPC-PEG4-NH2.

Application in Targeted Protein Degradation: The PI3K/AKT/mTOR Signaling Pathway

(S,R,S)-AHPC-PEG4-NH2 is a key component in the construction of PROTACs designed to target and degrade a wide array of proteins implicated in disease. A notable example is the development of PROTACs that target components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]

A PROTAC constructed using (S,R,S)-AHPC-PEG4-NH2 can be designed to specifically bind to and induce the degradation of kinases such as PI3K or mTOR. This leads to the downregulation of the entire signaling cascade, thereby inhibiting cancer cell proliferation, survival, and growth.

PI3K_AKT_mTOR_Pathway cluster_pathway Targeted Degradation of PI3K/mTOR by a VHL-based PROTAC RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Proteasome Proteasome PI3K->Proteasome targeted to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes PROTAC PROTAC ((S,R,S)-AHPC-PEG4-POI Ligand) PROTAC->PI3K binds VHL VHL E3 Ligase PROTAC->VHL binds VHL->PI3K ubiquitinates Ub Ubiquitin Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of PI3K/mTOR.

The diagram above illustrates the mechanism by which a PROTAC utilizing the (S,R,S)-AHPC-PEG4-NH2 linker can induce the degradation of PI3K. The PROTAC simultaneously binds to PI3K (the POI) and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to PI3K, marking it for degradation by the proteasome. The degradation of PI3K disrupts the downstream signaling cascade, leading to a therapeutic effect.

Conclusion

(S,R,S)-AHPC-PEG4-NH2 is a fundamental tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined structure, with a high-affinity VHL ligand and a versatile PEG linker, enables the rational design and synthesis of potent and selective protein degraders. The application of this molecule in targeting critical signaling pathways, such as the PI3K/AKT/mTOR pathway, highlights its significant potential in the discovery of novel therapeutics for cancer and other diseases. This guide provides a foundational understanding of its synthesis and application to aid in the advancement of this exciting field.

References

An In-Depth Technical Guide to (S,R,S)-AHPC-PEG4-NH2: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-PEG4-NH2 is a synthetic, high-affinity VHL (von Hippel-Lindau) E3 ligase ligand conjugated to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine. This chemical entity is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of its structure, mechanism of action, and application in PROTAC development for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Function

(S,R,S)-AHPC-PEG4-NH2, also known as VH032-PEG4-NH2, is a heterobifunctional molecule. It comprises three key components:

  • The (S,R,S)-AHPC ligand: This is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry (S,R,S) is critical for its high-affinity binding to VHL.

  • A 4-unit PEG linker: The polyethylene glycol spacer provides several advantages. It enhances the solubility and bioavailability of the resulting PROTAC molecule. The length of the PEG linker is also a critical parameter in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • A terminal primary amine (-NH2): This functional group serves as a reactive handle for the covalent attachment of a ligand that specifically binds to the protein of interest (POI). This is typically achieved through a stable amide bond formation.

The strategic combination of these three components makes (S,R,S)-AHPC-PEG4-NH2 a versatile tool for the rapid and efficient synthesis of VHL-based PROTACs.

Physicochemical and Biological Properties

A clear understanding of the chemical and biological properties of (S,R,S)-AHPC-PEG4-NH2 is essential for its effective application in PROTAC design and synthesis.

PropertyValueReference
Synonyms VH032-PEG4-NH2, VHL Ligand-Linker Conjugates 4, E3 ligase Ligand-Linker Conjugates 7[1][2]
Molecular Formula C32H49N5O8S[3]
Molecular Weight 663.83 g/mol (free base)[4]
CAS Number 2010159-57-4 (free base)[3][4]
Appearance Light yellow to yellow solid[5]
Purity ≥95%[6]
Solubility Soluble in DMSO[7]
Storage -20°C[3]

Mechanism of Action in PROTACs

(S,R,S)-AHPC-PEG4-NH2 functions as the E3 ligase-recruiting component of a PROTAC. Once coupled to a target protein-binding ligand, the resulting PROTAC hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade the target protein.

The process can be summarized in the following steps:

  • Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to the target protein. This process is catalyzed by the VHL E3 ligase. The target protein is typically polyubiquitinated, meaning multiple ubiquitin molecules are attached.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins.

  • PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can participate in another cycle of degradation, acting catalytically.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-AHPC-PEG4-Ligand (PROTAC) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation cycle.

Quantitative Data

VHL Binding Affinity
CompoundAssay TypeValueReference
VH032-PEG4-amineTR-FRET Binding AssayIC50 = 430.8 nM
VH032-PEG4-amineTR-FRET Binding AssayKi = 181.0 nM
PROTAC Degradation Efficiency

The efficiency of a PROTAC is quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). While specific data for a PROTAC constructed with (S,R,S)-AHPC-PEG4-NH2 is not available, the following table provides representative data for PROTACs utilizing a VH032 ligand and a PEG linker, illustrating the typical potency of such constructs.

Target ProteinCell LineLinkerDC50DmaxReference
EGFROVCAR8PEG39.2 nM97.6%[3]
ERBB2MDA-MB-231non-PEG polyether215.8 nM79.1%[3]
BTKMinoPEG2.2 nM97%[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG4-NH2 and its subsequent evaluation.

PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a target protein ligand containing a primary amine to the carboxylic acid-activated form of (S,R,S)-AHPC-PEG4-NH2. For this reaction, the terminal amine of (S,R,S)-AHPC-PEG4-NH2 would first need to be converted to a carboxylic acid, or a commercially available version with a terminal carboxylic acid would be used. The following protocol outlines the coupling of a POI ligand with a primary amine to an activated carboxylic acid on the linker.

Materials:

  • (S,R,S)-AHPC-PEG4-COOH (or a derivative of (S,R,S)-AHPC-PEG4-NH2 that has been functionalized with a terminal carboxylic acid)

  • Target protein ligand with a primary amine

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA) for deprotection if necessary

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (S,R,S)-AHPC-PEG4-COOH (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve the amine-containing target protein ligand (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the target protein ligand to the activated (S,R,S)-AHPC-PEG4-COOH solution.

    • Stir the reaction at room temperature for 4-12 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by LC-MS.

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by reverse-phase preparative HPLC.

    • Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

  • DC50 and Dmax Determination:

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.

Experimental_Workflow Experimental Workflow for PROTAC Synthesis and Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Activation Activation of (S,R,S)-AHPC-PEG4-COOH Coupling Amide Coupling with POI Ligand-NH2 Activation->Coupling Purification HPLC Purification Coupling->Purification Characterization LC-MS & NMR Characterization Purification->Characterization Cell_Treatment Cell Treatment with Varying PROTAC Concentrations Characterization->Cell_Treatment Synthesized PROTAC Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Densitometry & Normalization Western_Blot->Data_Analysis DC50_Dmax DC50 & Dmax Determination Data_Analysis->DC50_Dmax

Typical workflow for PROTAC synthesis and evaluation.

Conclusion

(S,R,S)-AHPC-PEG4-NH2 is a valuable and versatile chemical tool in the rapidly advancing field of targeted protein degradation. Its pre-optimized, high-affinity VHL ligand and integrated PEG linker with a reactive amine handle streamline the synthesis of potent and selective PROTACs. A thorough understanding of its properties and the experimental protocols for its application are essential for researchers aiming to develop novel therapeutics based on this innovative technology. The continued exploration and optimization of PROTACs built from such components hold immense promise for addressing a wide range of diseases with previously undruggable targets.

References

The Strategic Imperative of the PEG4 Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the various linker chemotypes, the tetraethylene glycol (PEG4) linker has emerged as a cornerstone in PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.

Core Principles of the PEG4 Linker in PROTACs

The PEG4 linker is composed of four repeating ethylene (B1197577) glycol units, which impart a desirable balance of hydrophilicity and flexibility. This fundamental characteristic addresses a key challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of a PEG4 chain is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is crucial for preventing compound aggregation and improving handling, formulation, and ultimately, bioavailability. The use of PEG motifs allows for the tuning of important physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.

Modulating Cell Permeability

The relationship between a PEG4 linker and cell permeability is complex. While the increased hydrophilicity from the PEG chain can sometimes hinder passive diffusion across the lipophilic cell membrane, its flexible nature can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This intramolecular hydrogen bonding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can lead to decreased cellular uptake; therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent proteasomal degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The PEG4 linker often provides an optimal length and the necessary flexibility to allow the POI and E3 ligase to adopt a conformation conducive to efficient ubiquitin transfer.

Quantitative Impact of PEG4 Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PEG4 919.02.8193.0414
Alkyl C4861.14.5150.7410
Alkyl C8917.26.1150.7410

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

PROTAC TargetLinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
SMARCA2PEG4 14>951.2
SMARCA2PEG235901.8
SMARCA2PEG628>950.8
BRD4PEG4 5>902.5
BRD4Alkyl C825853.1

DC50, concentration for 50% degradation; Dmax, maximum degradation. Data is illustrative and compiled from various public sources.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PROTACs containing a PEG4 linker are provided below.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cultured cells following PROTAC treatment.

Materials and Reagents:

  • Cell line expressing the protein of interest (e.g., HeLa, HEK293T).

  • PROTAC with PEG4 linker (stock solution in DMSO).

  • Vehicle control (DMSO).

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay measures the passive permeability of a PROTAC across an artificial lipid membrane.

Materials and Reagents:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane).

  • PROTAC compound.

  • PBS or other suitable buffer.

  • LC-MS/MS system for analysis.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Incubation: Place the donor plate into the acceptor plate containing buffer and incubate for a set period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with PEG4 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks POI for Degradation POI Degradation Proteasome->Degradation Executes

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Rational Design (Target & E3 Ligand Selection) Linker Linker Selection (PEG4 Optimization) Design->Linker Synthesis Chemical Synthesis Linker->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA) Solubility->Permeability Degradation Degradation Assay (Western Blot) Permeability->Degradation DC50 DC50 & Dmax Determination Degradation->DC50 SAR Structure-Activity Relationship (SAR) DC50->SAR SAR->Linker Iterative Refinement Lead_Opt Lead Optimization SAR->Lead_Opt

A typical workflow for the design and evaluation of PROTACs.

Conclusion

The PEG4 linker is an indispensable tool in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A thorough understanding of the multifaceted role of the PEG4 linker, supported by robust experimental evaluation, is paramount for the successful development of next-generation protein degraders.

An In-Depth Technical Guide to (S,R,S)-AHPC-PEG4-NH2 Hydrochloride for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design and synthesis of effective PROTACs is the E3 ligase ligand-linker conjugate. This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG4-NH2 hydrochloride , a widely utilized building block for the construction of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This compound is a synthetic conjugate that incorporates the high-affinity (S,R,S)-AHPC based VHL ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2] This primary amine serves as a versatile chemical handle for conjugation to a ligand that binds to the target protein, thus forming the final PROTAC molecule. The PEG4 linker provides a desirable balance of solubility, flexibility, and length to facilitate the formation of a productive ternary complex between the target protein and the VHL E3 ligase.

Core Components and Mechanism of Action

The functionality of this compound is rooted in its two key components:

  • The (S,R,S)-AHPC VHL Ligand: This moiety is a derivative of the natural substrate of the VHL E3 ligase, Hypoxia-Inducible Factor 1α (HIF-1α). It is a potent and selective binder to the substrate recognition pocket of VHL. The parent ligand, VH032, exhibits a strong binding affinity for the VHL-ElonginB-ElonginC (VCB) complex, with a dissociation constant (Kd) reported to be 185 nM. This high-affinity interaction is fundamental for the recruitment of the VHL E3 ligase to the target protein.

  • The PEG4-NH2 Linker: The 4-unit polyethylene glycol linker plays a crucial role in the efficacy of the resulting PROTAC. Its length and flexibility are optimized to span the distance between the VHL E3 ligase and the target protein, enabling the formation of a stable and productive ternary complex. The hydrophilic nature of the PEG linker can also improve the overall solubility and cell permeability of the PROTAC molecule. The terminal primary amine provides a reactive site for conjugation with a target-specific warhead.

The overarching mechanism of action for a PROTAC synthesized using this compound is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via its specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to surface-exposed lysine (B10760008) residues on the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into smaller peptides.

  • Catalytic Cycle: The PROTAC is then released and can engage another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.

Quantitative Data

ParameterMolecule/ComplexValueAssay Method
Binding Affinity (Kd) VH032 to VCB complex185 nMIsothermal Titration Calorimetry (ITC)
Degradation (DC50) Representative VHL-based PROTACsTypically in the low nanomolar to micromolar rangeWestern Blot, In-Cell Western, etc.
Maximum Degradation (Dmax) Representative VHL-based PROTACsOften >80-90%Western Blot, In-Cell Western, etc.

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The development and characterization of PROTACs synthesized from this compound involve a series of key experiments to assess their biological activity. Detailed methodologies for these critical assays are provided below.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to include a vehicle control (e.g., DMSO).

  • Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes with periodic vortexing.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used on the same blot.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Immunoprecipitation (IP) to Detect Protein Ubiquitination

This protocol is used to confirm that the PROTAC-mediated degradation is occurring through the ubiquitin-proteasome system.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC as described in Protocol 1. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the incubation to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.

  • Boil the lysates for 10 minutes to ensure complete denaturation.

2. Immunoprecipitation:

  • Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration to approximately 0.1%.

  • Pre-clear the lysates by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an antibody against the target protein or an anti-ubiquitin antibody overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

4. Western Blot Analysis:

  • Perform SDS-PAGE and Western blotting as described in Protocol 1.

  • If the target protein was immunoprecipitated, probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chain.

  • If ubiquitin was immunoprecipitated, probe the membrane with an antibody against the target protein.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay provides a quantitative measure of the formation of the ternary complex in a cellular environment.

1. Cell Preparation and Transfection:

  • Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase component (e.g., VHL) fused to HaloTag® (the acceptor).

  • Seed the transfected cells into a 96-well or 384-well white assay plate.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC.

  • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • Add the PROTAC dilutions to the cells and incubate for the desired time. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor.

3. Signal Measurement:

  • Add the Nano-Glo® Live Cell Substrate to the wells.

  • Measure the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader equipped for BRET measurements.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC (S,R,S)-AHPC-PEG4-Target Ligand PROTAC TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds TernaryComplex->PROTAC Release PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-PEG4-NH2.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose Response & Time Course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantification, DC50, Dmax) detection->analysis

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

Ternary_Complex_Formation_Logic Components PROTAC VHL Ligand ((S,R,S)-AHPC) PEG4 Linker Target Ligand VHL_E3 VHL E3 Ligase Components:vhl->VHL_E3 Binds Target_Protein Target Protein Components:t->Target_Protein Binds Ternary_Complex Ternary Complex VHL PROTAC Target Components->Ternary_Complex VHL_E3->Ternary_Complex Target_Protein->Ternary_Complex Outcome Productive Conformation leads to Ubiquitination Ternary_Complex->Outcome

Caption: Logical relationship of components in ternary complex formation.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its well-characterized VHL ligand and optimized PEG linker provide a solid foundation for developing potent and selective protein degraders. By following the detailed experimental protocols outlined in this guide, researchers can effectively characterize the biological activity of their novel PROTACs and advance the field of targeted protein degradation. The continued exploration of different linkers and warheads in conjunction with this VHL-recruiting moiety will undoubtedly lead to the discovery of new therapeutics for a wide range of diseases.

References

An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugates: Core Principles and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2] At the heart of this approach are E3 ligase ligand-linker conjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][5]

A PROTAC is comprised of three key components: a "warhead" that binds to the target protein, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional occupancy-based inhibitors.[6]

This guide provides a comprehensive overview of the core principles of E3 ligase ligand-linker conjugates, with a focus on their design, synthesis, and evaluation. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.

Core Components of E3 Ligase Ligand-Linker Conjugates

The efficacy of a PROTAC is intricately dependent on the interplay of its three core components: the E3 ligase ligand, the linker, and the POI-binding ligand.

E3 Ubiquitin Ligases and their Ligands

The human genome encodes over 600 E3 ubiquitin ligases, offering a vast landscape for recruitment in TPD.[7] However, only a handful have been extensively utilized in PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4][7] The most commonly recruited E3 ligases include Cereblon (CRBN), von Hippel-Lindau (VHL), Murine double minute 2 (MDM2), and inhibitor of apoptosis proteins (IAPs).[4][7]

The choice of E3 ligase and its corresponding ligand is a critical design consideration, as it can influence the degradation profile, selectivity, and potential off-target effects of the PROTAC.[8] For instance, CRBN is primarily localized in the nucleus, while VHL is present in both the cytoplasm and the nucleus, which can affect the accessibility of different subcellular protein targets.[9]

Table 1: Commonly Used E3 Ligases and their Ligands in PROTAC Development

E3 LigaseLigand ExamplesReported Binding Affinity (Kd) to E3 Ligase
Cereblon (CRBN)Thalidomide (B1683933), Lenalidomide, PomalidomideThalidomide: ~250 nM, Lenalidomide: ~178 nM, Pomalidomide: ~157 nM[7]
von Hippel-Lindau (VHL)VHL-1, VH032, VL285Varies depending on the specific ligand and assay conditions.
MDM2Nutlin-3aPotent binding, with specific Kd values dependent on the assay.
cIAP1Bestatin, LCL161Varies; for example, Bestatin-based ligands can have micromolar affinity.
The Linker: More Than Just a Spacer

The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[10] Its length, composition, and attachment points to the warhead and anchor ligands can profoundly impact the degradation efficiency (DC50 and Dmax), selectivity, and physicochemical properties of the PROTAC.[10]

Linker design is largely an empirical process, often requiring the synthesis and evaluation of a library of linkers with varying lengths and compositions to identify the optimal configuration for a given target and E3 ligase pair.[10] Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures incorporating piperazine (B1678402) or piperidine (B6355638) moieties.[11][12]

Table 2: Impact of Linker Length on PROTAC Efficacy for BRD4 Degradation

PROTACE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
dBET1CRBNPEG~121.8>95MV4;11
ARV-825CRBNPEG~16<1>90RS4;11
MZ1VHLPEG~1324>90HeLa
AT1VHLAlkyl-ether164.9~98MOLM-13
PROTAC 27 CRBNPEG1311080MDA-MB-231
PROTAC 28 CRBNPEG169085MDA-MB-231
PROTAC 29 CRBNPEG2015075MDA-MB-231
PROTAC 34 CRBNPiperazine-containing176090MDA-MB-231

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Physicochemical Properties and Cell Permeability

A significant challenge in PROTAC development is achieving favorable physicochemical properties, particularly aqueous solubility and cell permeability, which are crucial for oral bioavailability.[2][13] The relatively large molecular weight and flexible nature of PROTACs often place them in the "beyond Rule of 5" chemical space.[13]

The linker composition plays a key role in modulating these properties. For instance, incorporating PEG units can enhance solubility, while more rigid linkers may improve cell permeability by promoting folded conformations that shield polar surface area.[11][12][13]

Table 3: Physicochemical Properties of Representative PROTACs

PROTACLinker TypeMolecular Weight (Da)cLogPTopological Polar Surface Area (Ų)Cell Permeability (PAMPA, 10-6 cm/s)
PROTAC 1 Aliphatic9487.61850.02
PROTAC 2 PEG-based9526.519412.1
PROTAC 3 Amide-containing9335.82090.4
PROTAC 4 Phenyl-containing9796.81972.5
PROTAC 8 Piperidine-containing9596.21881.8

Data adapted from studies on VHL-based PROTACs.[11][12]

Signaling Pathways and Experimental Workflows

Mechanism of Action: The Ubiquitin-Proteasome System

The core mechanism of action for E3 ligase ligand-linker conjugates involves coopting the cellular ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Fragments Degraded Protein Fragments Degradation->Fragments Ub Ubiquitin Degradation->Ub Recycled Ub->Ubiquitination E1_E2 E1/E2 Enzymes E1_E2->Ub Activates

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Discovery and Development Workflow

The discovery and optimization of a novel PROTAC is an iterative process involving computational design, chemical synthesis, and biological evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Target_Selection Target Selection Ligand_Identification Ligand Identification (POI & E3) Target_Selection->Ligand_Identification Linker_Design Linker Design Ligand_Identification->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) PROTAC_Synthesis->In_Vitro_Binding Ternary_Complex Ternary Complex Formation (NanoBRET, SPR) In_Vitro_Binding->Ternary_Complex Cellular_Degradation Cellular Degradation (Western Blot, MS) Ternary_Complex->Cellular_Degradation Functional_Assays Functional Assays Cellular_Degradation->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Functional_Assays->SAR_Analysis SAR_Analysis->Linker_Design Iterative Optimization Lead_Optimization Lead Optimization (PK/PD, Toxicology) SAR_Analysis->Lead_Optimization

Caption: Iterative workflow for PROTAC discovery and development.

Experimental Protocols

Synthesis of a Representative VHL-based PROTAC

This protocol outlines the synthesis of a PROTAC targeting p38α using the VHL ligand VL285.[3]

Step 1: Synthesis of the VHL Ligand (VL285)

  • Boc Protection: Start with the commercially available (2S,4R)-4-hydroxy-L-proline. Protect the amine group with a Boc group.

  • Amide Coupling: Couple the Boc-protected proline with (S)-2-amino-3,3-dimethylbutanoic acid.

  • Esterification and Amide Formation: Convert the carboxylic acid to an ester and then react with 4-(4-methylthiazol-5-yl)benzylamine to form the final amide.

  • Purification: Purify the Boc-protected VHL ligand by flash column chromatography.

  • Boc Deprotection: Dissolve the purified product in dichloromethane (B109758) (DCM) and add trifluoroacetic acid (TFA) at 0°C. Stir at room temperature for 1-2 hours. Concentrate under reduced pressure to obtain the deprotected VHL ligand (VL285).[3]

Step 2: Synthesis of the Final PROTAC

  • Coupling Reaction: Dissolve the p38α ligand pre-functionalized with a linker containing a carboxylic acid (1 equivalent) and the deprotected VHL ligand (VL285) (1 equivalent) in dimethylformamide (DMF).

  • Add Coupling Reagents: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Reaction and Purification: Stir the mixture at room temperature overnight. Monitor the reaction by LC-MS. Purify the final PROTAC using reverse-phase HPLC.

  • Characterization: Characterize the final product by NMR and high-resolution mass spectrometry.[3]

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein, such as BRD4, in cultured cells.[1][14]

  • Cell Seeding and Treatment: Seed cells (e.g., THP-1, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][14]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody specific to the protein of interest overnight at 4°C.[1][14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or α-tubulin). Calculate the percentage of degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay confirms that a PROTAC can induce the ubiquitination of the target protein in a reconstituted system.[3][6]

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following for a 25 µL reaction: 10X Ubiquitination Buffer, ATP, E1 enzyme, E2 enzyme, Ubiquitin, the protein of interest (POI), and the E3 ligase complex.

  • PROTAC Addition: Add the PROTAC to the reaction mixture at the desired final concentration (e.g., 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species.[3]

NanoBRET Assay for Ternary Complex Formation

This live-cell assay quantitatively measures the formation of the ternary complex.[11][][16]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[11]

  • Compound Treatment: Prepare serial dilutions of the PROTAC. Add the dilutions to the transfected cells and incubate for the desired time (e.g., 2-4 hours).[11]

  • Reagent Addition: Add the NanoBRET™ detection reagent, which contains the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[11]

  • Signal Measurement: Incubate at room temperature for 10-15 minutes and measure the donor and acceptor signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation.[17][18]

  • Immobilization: Immobilize the E3 ligase on a sensor chip.[18]

  • Binary Binding: Flow the PROTAC over the sensor surface at various concentrations to measure its binding to the E3 ligase.

  • Ternary Binding: In a separate experiment, pre-incubate the PROTAC with the POI and flow the mixture over the E3 ligase-coated sensor surface to measure the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated from the ratio of the binary and ternary binding affinities.[17]

Conclusion

E3 ligase ligand-linker conjugates, particularly PROTACs, represent a paradigm shift in drug discovery, enabling the targeted degradation of previously intractable proteins. The rational design of these molecules requires a deep understanding of the interplay between the E3 ligase ligand, the linker, and the target-binding moiety. This guide has provided a comprehensive overview of the core principles, quantitative data, and key experimental protocols to aid researchers in the design, synthesis, and evaluation of these promising therapeutic agents. As our understanding of the vast E3 ligase landscape expands and linker design principles become more refined, the potential for this technology to address a wide range of human diseases will continue to grow.

References

(S,R,S)-AHPC-PEG4-NH2 (CAS: 2064292-52-8): A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of (S,R,S)-AHPC-PEG4-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This guide covers its core function, relevant signaling pathways, experimental protocols for its application, and available physicochemical and biological data.

Core Concepts and Mechanism of Action

(S,R,S)-AHPC-PEG4-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It comprises three key components:

  • (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]

  • PEG4 Linker: A 4-unit polyethylene (B3416737) glycol spacer that provides flexibility and influences the physicochemical properties of the resulting PROTAC molecule.[5]

  • Terminal Amine (-NH2): A reactive handle for conjugation to a target protein ligand.

The primary function of (S,R,S)-AHPC-PEG4-NH2 is to serve as a modular component in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[6][7]

The mechanism of action for a PROTAC incorporating (S,R,S)-AHPC-PEG4-NH2 involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[8] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Physicochemical Properties

A summary of the key physicochemical properties of (S,R,S)-AHPC-PEG4-NH2 is presented in the table below.

PropertyValueReference(s)
CAS Number 2064292-52-8[4]
Molecular Formula C32H49N5O8S[3]
Molecular Weight 663.83 g/mol [9]
Synonyms VH032-PEG4-NH2, VHL Ligand-Linker Conjugates 4, E3 ligase Ligand-Linker Conjugates 7 Free Base[1][9]

Signaling Pathway and Experimental Workflows

The signaling pathway central to the function of PROTACs utilizing (S,R,S)-AHPC-PEG4-NH2 is the Ubiquitin-Proteasome System. The logical workflow for developing and evaluating a PROTAC based on this linker involves synthesis, biophysical characterization of the ternary complex, and cellular assessment of protein degradation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation AHPC_PEG4_NH2 (S,R,S)-AHPC-PEG4-NH2 Coupling Chemical Coupling AHPC_PEG4_NH2->Coupling Target_Ligand Target Protein Ligand Target_Ligand->Coupling PROTAC_Molecule PROTAC Molecule Coupling->PROTAC_Molecule Ternary_Complex Ternary Complex Formation (Target + PROTAC + VHL) PROTAC_Molecule->Ternary_Complex Cell_Treatment Cell Treatment with PROTAC PROTAC_Molecule->Cell_Treatment SPR SPR Assay Ternary_Complex->SPR ITC ITC Assay Ternary_Complex->ITC Binding_Kinetics Binding Affinity & Kinetics (Kd, Kon, Koff) SPR->Binding_Kinetics ITC->Binding_Kinetics Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Degradation_Quant Degradation Quantification (DC50, Dmax) Western_Blot->Degradation_Quant

Generalized workflow for the development and evaluation of an (S,R,S)-AHPC-PEG4-NH2-based PROTAC.

PROTAC_MoA PROTAC PROTAC ((S,R,S)-AHPC-PEG4-Target Ligand) VHL VHL E3 Ligase PROTAC->VHL binds Target Target Protein PROTAC->Target binds Ternary_Complex Ternary Complex PROTAC->Ternary_Complex VHL->Ternary_Complex Target->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target polyubiquitinates Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 activated by E2 E2 Conjugating Enzyme E1->E2 transfers Ub E2->Ternary_Complex recruited to Proteasome 26S Proteasome Poly_Ub_Target->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades

Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-PEG4-NH2 to induce target protein degradation.

Quantitative Data

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker TypeReference(s)
LC-2KRAS G12CNCI-H2030250 - 760>90Alkyl/ether[2][10]
GP262PI3KαMDA-MB-231227.471.3C8 Alkyl[11]
GP262mTORMDA-MB-23145.474.9C8 Alkyl[11]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of PROTACs are crucial for successful drug development. The following sections provide representative protocols.

Synthesis of a PROTAC using (S,R,S)-AHPC-PEG4-NH2

This protocol outlines the general steps for coupling (S,R,S)-AHPC-PEG4-NH2 to a target protein ligand containing a carboxylic acid functional group.

Materials:

  • (S,R,S)-AHPC-PEG4-NH2

  • Target protein ligand with a carboxylic acid moiety

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Dissolve the target protein ligand with a carboxylic acid in anhydrous DMF.

  • Add HATU, HOBt, and DIPEA to the solution and stir for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of (S,R,S)-AHPC-PEG4-NH2 in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.

Western Blot for Target Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Biophysical Characterization of Ternary Complex Formation

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to characterize the formation and stability of the ternary complex.

5.3.1. Surface Plasmon Resonance (SPR)

SPR can be used to measure the binding kinetics (kon and koff) and affinity (KD) of the binary and ternary complexes.[12][13][14][15]

General Workflow:

  • Immobilize the VHL E3 ligase on an SPR sensor chip.

  • Binary Interaction: Flow different concentrations of the PROTAC over the chip to measure the binding to VHL (KD,binary).

  • Ternary Interaction: Pre-incubate the PROTAC with a saturating concentration of the target protein and flow the mixture over the VHL-immobilized chip to measure the formation of the ternary complex (KD,ternary).

  • Cooperativity (α): Calculate the cooperativity factor (α = KD,binary / KD,ternary). A value of α > 1 indicates positive cooperativity, suggesting that the binding of the PROTAC to VHL is enhanced in the presence of the target protein.

5.3.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, and enthalpy).[8][16]

General Workflow:

  • Binary Interactions:

    • Titrate the PROTAC into a solution of the VHL E3 ligase to determine the binding affinity.

    • Titrate the PROTAC into a solution of the target protein to determine the binding affinity.

  • Ternary Interaction: Titrate the PROTAC into a solution containing both the VHL E3 ligase and the target protein to measure the thermodynamics of ternary complex formation.

Conclusion

(S,R,S)-AHPC-PEG4-NH2 is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible PEG linker with a reactive amine, facilitates the development of novel therapeutics for targeted protein degradation. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery efforts. While specific quantitative data for PROTACs containing this exact linker remains to be published, the provided data for structurally related compounds underscores the potential for developing highly potent protein degraders.

References

An In-Depth Technical Guide to the Physicochemical Properties of AHPC-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S,R,S)-AHPC-based linkers, which are integral components in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for the rational design and optimization of PROTACs with desired pharmacological profiles. This document details quantitative data, experimental protocols for characterization, and the underlying biological pathways.

Core Physicochemical Properties of AHPC-Based Linkers

(S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) is a widely utilized E3 ligase ligand that binds to the von Hippel-Lindau (VHL) protein. In PROTACs, AHPC is connected to a target protein-binding ligand via a chemical linker. The nature of this linker profoundly influences the PROTAC's efficacy by affecting its solubility, permeability, and ability to facilitate a stable ternary complex between the target protein and the E3 ligase[1]. Polyethylene glycol (PEG) chains are commonly incorporated into these linkers to enhance their hydrophilic properties[1].

Impact of PEG Chain Length on Physicochemical Properties

The length of the PEG chain in an AHPC-based linker is a critical determinant of the resulting PROTAC's physicochemical properties. Increasing the PEG chain length generally leads to:

  • Increased Hydrophilicity and Solubility: The ethylene (B1197577) oxide units in the PEG chain form hydrogen bonds with water, enhancing the aqueous solubility of the linker and the overall PROTAC molecule[2]. This is crucial for improving bioavailability and preventing aggregation[3].

  • Modulated Permeability: While increased hydrophilicity can be beneficial, excessive PEG length may negatively impact cell permeability. A balance must be struck to ensure the PROTAC can efficiently cross cell membranes to reach its intracellular target.

  • Altered Conformation and Flexibility: The length and composition of the linker dictate the spatial orientation and flexibility of the PROTAC, which in turn affects the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase)[1].

Quantitative Data Summary

The following tables summarize key physicochemical data for a selection of (S,R,S)-AHPC-based linkers with varying PEG chain lengths. This data has been compiled from various chemical suppliers and research publications.

Linker NameMolecular FormulaMolecular Weight ( g/mol )Solubility
(S,R,S)-AHPC-PEG2-acidC30H42N4O8S618.74[4]DMSO, Water, DMF, Methanol[2]
(S,R,S)-AHPC-PEG2-NHS esterC34H45N5O10S715.8[5]Not explicitly stated
(S,R,S)-AHPC-PEG4-NHS esterC38H53N5O12S803.9Not explicitly stated
(S,R,S)-AHPC-PEG6-NHS esterC42H61N5O14S892.0DMSO, DCM, DMF
(S,R,S)-AHPC-PEG8-NHS esterC46H69N5O16S980.1Not explicitly stated
(S,R,S)-AHPC-PEG12-NHS esterC54H85N5O20S1156.3Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of AHPC-based linkers and their resulting PROTACs.

Synthesis of an (S,R,S)-AHPC-PEG-Acid Linker

This protocol describes a general method for the synthesis of an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can subsequently be coupled to a target protein ligand[1].

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a Boc-protected carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography[1].

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.

Determination of Plasma Stability using LC-MS/MS

This protocol outlines a method for assessing the stability of an AHPC-based PROTAC in plasma.

Materials:

  • AHPC-based PROTAC

  • Rat, mouse, or human plasma

  • Acetonitrile/Methanol (1:1, v/v) for protein precipitation

  • Internal standard (e.g., an inactive analog of the PROTAC)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike the PROTAC into plasma at various concentrations (e.g., 10 pg/mL to 15000 pg/mL)[3].

    • Incubate the samples at 37°C for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • At each time point, perform protein precipitation by adding cold acetonitrile/methanol (1:1, v/v)[3].

    • Vortex the samples and centrifuge to pellet the precipitated proteins[3].

    • Transfer the supernatant to a new tube, dry under nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis[3].

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile[3].

    • Use multiple reaction monitoring (MRM) to quantify the parent PROTAC and any potential metabolites[5].

    • Calculate the percentage of the remaining PROTAC at each time point relative to the initial concentration.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cultured cells following treatment with an AHPC-based PROTAC.

Materials:

  • Cell line expressing the target protein

  • AHPC-based PROTAC

  • DMSO (vehicle control)

  • Lysis buffer

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 1000 nM) and a vehicle control for a fixed period (e.g., 24 hours)[1].

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein lysate.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay[2].

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane[2].

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[2].

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control[2].

Signaling Pathways and Experimental Workflows

AHPC-based linkers are key components of PROTACs that hijack the ubiquitin-proteasome system to induce targeted protein degradation.

VHL-Mediated Ubiquitination and Protein Degradation

The mechanism of action for an AHPC-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

VHL_mediated_degradation cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation Target_Protein Target Protein Ternary_Complex Target-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex binds PROTAC AHPC-based PROTAC PROTAC->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase Complex VHL_E3_Ligase->Ternary_Complex binds Polyubiquitination Polyubiquitination of Target Protein Ternary_Complex->Polyubiquitination recruits E2-Ub Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: VHL-mediated degradation of a target protein by an AHPC-based PROTAC.

General Experimental Workflow for PROTAC Development

The development of an effective AHPC-based PROTAC involves a multi-step process of design, synthesis, and biological evaluation.

PROTAC_Development_Workflow Design PROTAC Design (Target Ligand, AHPC, Linker) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Synthesis->In_Vitro_Binding Cellular_Degradation Cellular Degradation Assays (Western Blot, In-Cell Western) In_Vitro_Binding->Cellular_Degradation Functional_Assays Cellular Functional Assays (Viability, Apoptosis) Cellular_Degradation->Functional_Assays PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies Functional_Assays->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: General experimental workflow for the development of AHPC-based PROTACs.

References

(S,R,S)-AHPC-PEG4-NH2 Hydrochloride: A Technical Overview of its Solubility and Role in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a key synthetic chemical used by researchers in the development of novel therapeutics. Specifically, it is an E3 ligase ligand-linker conjugate, playing a crucial role in the rapidly advancing field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth look at the solubility of this compound and the methodologies for its determination, as well as its function within the PROTAC pathway.

Solubility Profile

The solubility of this compound is a critical parameter for its application in experimental settings, influencing its handling, formulation, and bioavailability in cell-based assays. The following table summarizes the available quantitative solubility data in commonly used laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)SourceNotes
Dimethyl Sulfoxide (DMSO)100142.79Selleck ChemicalsIt is noted that moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1]
Dimethyl Sulfoxide (DMSO)170256.09MedChemExpressRequires sonication to achieve dissolution.
Water100142.79Selleck Chemicals
Ethanol100142.79Selleck Chemicals

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not publicly detailed by the suppliers, the following are general and widely accepted methodologies in the pharmaceutical sciences for assessing the solubility of chemical compounds. These methods are broadly categorized into kinetic and thermodynamic approaches.

Kinetic Solubility Measurement

This high-throughput method is often employed in the early stages of drug discovery to quickly assess a compound's solubility.

Principle: A concentrated stock solution of the compound in DMSO is incrementally added to an aqueous buffer. The concentration at which the compound precipitates is determined, typically by nephelometry (light scattering).

General Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume from each dilution to a corresponding well in a new plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a relevant pH (e.g., 7.4).

  • Precipitation Detection: The plate is then analyzed by a nephelometric plate reader, which detects the formation of precipitate by measuring the scattering of a light beam.

  • Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in light scattering is observed.

Thermodynamic (Shake-Flask) Solubility Measurement

Considered the "gold standard" for solubility determination, this method measures the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for an extended period until equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound is then measured.

General Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the test solvent (e.g., water, ethanol, or a buffer solution).

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: The thermodynamic solubility is reported as the measured concentration of the saturated solution.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a building block for constructing PROTACs. It comprises the Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a polyethylene (B3416737) glycol (PEG4) linker with a terminal amine group. This amine group allows for the covalent attachment of a ligand that binds to a specific target protein of interest.

The resulting PROTAC molecule acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, effectively removing it from the cell.

Below are diagrams illustrating the PROTAC signaling pathway and a general experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC (S,R,S)-AHPC-PEG4-NH2 based PROTAC TernaryComplex PROTAC:Target:VHL Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex VHL_E3 VHL E3 Ligase Complex VHL_E3->TernaryComplex TernaryComplex->PROTAC Recycled UbiquitinatedTarget Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->TernaryComplex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow General Experimental Workflow for PROTAC Evaluation A PROTAC Synthesis ((S,R,S)-AHPC-PEG4-NH2 + Target Ligand) B Biochemical Assays (e.g., Ternary Complex Formation) A->B C Cellular Assays (Cell Culture Treatment) A->C D Protein Level Analysis (e.g., Western Blot, Mass Spectrometry) C->D E Phenotypic Assays (e.g., Cell Viability, Apoptosis) C->E F Data Analysis (DC50, Dmax determination) D->F E->F

Caption: General experimental workflow for PROTAC evaluation.

References

The Rise of AHPC-Based PROTACs: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. Among the various strategies for E3 ubiquitin ligase recruitment, those utilizing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to engage the von Hippel-Lindau (VHL) E3 ligase have gained significant traction. This technical guide provides an in-depth exploration of the discovery and development of AHPC-based PROTACs, offering a comprehensive resource on their synthesis, mechanism of action, and preclinical evaluation.

The AHPC-Based PROTAC: A Modular Approach to Protein Degradation

AHPC-based PROTACs are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an AHPC-based ligand that recruits the VHL E3 ligase, and a chemical linker that connects the two. This modular design allows for the systematic optimization of each component to achieve potent and selective degradation of the target protein.

Mechanism of Action:

The fundamental principle behind AHPC-based PROTACs is the induced proximity of the POI to the VHL E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-ubiquitin conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released to engage another POI molecule, acting in a catalytic manner.

Quantitative Analysis of AHPC-Based PROTACs

The efficacy of AHPC-based PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the performance of several AHPC-based PROTACs against various protein targets.

Target ProteinPROTACCell LineDC50 (nM)Dmax (%)Reference
KRAS G12C LC-2NCI-H2030590~80[1]
LC-2MIA PaCa-2320~75[2]
BRD4 ARV-77122Rv1<1>95[3]
MZ1HeLa~100>90[4]
BTK PTD3Ramos>3000N/A[5]
SJF620MOLM-14<10>90[6]
HDAC3 Compound 22HCT11644077[7]

Key Experimental Protocols in AHPC-Based PROTAC Development

The development of a novel AHPC-based PROTAC involves a series of critical experiments to characterize its synthesis, binding, and degradation activity. Detailed methodologies for these key assays are provided below.

Synthesis of an AHPC-Based PROTAC

This protocol outlines a general strategy for the synthesis of an AHPC-based PROTAC, exemplified by the coupling of an AHPC-PEG linker to a warhead.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Amine-PEG-acid linker with a protected carboxylic acid (e.g., Boc-protected)

  • Warhead with a suitable coupling handle (e.g., an amine)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected amine-PEG-acid linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography to yield the AHPC-PEG-acid (Boc-protected) intermediate.[8]

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified intermediate in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the AHPC-PEG-acid linker.[8]

  • Coupling of the AHPC-Linker to the Warhead:

    • Dissolve the AHPC-PEG-acid linker and the warhead in DMF.

    • Add HATU, HOBt, and DIPEA.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.

Western Blot Analysis for Protein Degradation (DC50 Determination)

This protocol describes how to quantify the degradation of a target protein in cultured cells treated with an AHPC-based PROTAC.

Materials:

  • Cell line expressing the target protein

  • AHPC-based PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • PBS, ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[9]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

    • Block the membrane in blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.[10]

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This protocol allows for the real-time monitoring of the PROTAC-induced ternary complex formation in a cellular context.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused VHL

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • AHPC-based PROTAC of interest

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.[12]

  • Ligand Labeling and PROTAC Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.[13]

    • Add a serial dilution of the PROTAC to the cells.[12]

  • Signal Detection and Analysis:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[13]

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.[13]

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the stability of the ternary complex.

Materials:

  • Purified recombinant target protein and VHL-ElonginB-ElonginC (VCB) complex

  • Fluorescently labeled tracer (e.g., a known ligand for the target protein or VHL)

  • AHPC-based PROTAC

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Binary Binding Affinity (PROTAC to VCB):

    • Prepare a solution of the VCB complex and a fluorescently labeled VHL ligand (tracer).

    • Add increasing concentrations of the AHPC-based PROTAC.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the PROTAC, from which the binding affinity (Kd) can be calculated.[1]

  • Binary Binding Affinity (PROTAC to Target Protein):

    • Similarly, use a fluorescently labeled ligand for the target protein and titrate in the PROTAC to determine its binding affinity for the target.

  • Ternary Complex Formation:

    • Pre-incubate the PROTAC with a saturating concentration of the target protein.

    • Titrate this binary complex into a solution containing the VCB complex and the fluorescently labeled VHL tracer.

    • The change in fluorescence polarization can be used to determine the affinity of the ternary complex.[1]

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an AHPC-based PROTAC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line for implantation

  • AHPC-based PROTAC formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[3]

  • PROTAC Administration and Monitoring:

    • Randomize the mice into treatment and vehicle control groups.

    • Administer the PROTAC and vehicle according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).[3]

    • Measure tumor volume with calipers and monitor the body weight of the mice regularly.[11][14]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Tumor samples can be used for pharmacodynamic analysis, such as Western blotting to confirm target protein degradation, and for histopathological examination.[11]

Visualizing Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear visual representation of the complex biological pathways and experimental processes involved in the development and mechanism of action of AHPC-based PROTACs.

Signaling Pathways

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream_mapk MAPK Pathway cluster_downstream_pi3k PI3K/AKT Pathway cluster_protac PROTAC-Mediated Degradation RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Proteasome Proteasome KRAS_GTP->Proteasome Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_MAPK Proliferation, Survival ERK->Transcription_MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_PI3K Cell Growth, Survival mTOR->Transcription_PI3K PROTAC AHPC-based KRAS PROTAC PROTAC->KRAS_GTP Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->KRAS_GTP Ubiquitination

BRD4_Signaling_Pathway cluster_chromatin Chromatin Regulation cluster_transcription Transcriptional Activation cluster_protac PROTAC-Mediated Degradation BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Proteasome Proteasome BRD4->Proteasome Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Cycle_Genes Cell Cycle Progression Genes cMyc_Protein->Cell_Cycle_Genes Activates Transcription PROTAC AHPC-based BRD4 PROTAC PROTAC->BRD4 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->BRD4 Ubiquitination

Experimental Workflows

PROTAC_Development_Workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis & In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_Selection Target Selection & Validation Ligand_ID Ligand Identification (Warhead & E3 Ligand) Target_Selection->Ligand_ID PROTAC_Design PROTAC Design (Linker Optimization) Ligand_ID->PROTAC_Design Synthesis Chemical Synthesis PROTAC_Design->Synthesis Binding_Assays Binding Assays (FP, SPR) Synthesis->Binding_Assays Degradation_Assays Cellular Degradation (Western Blot, DC50) Binding_Assays->Degradation_Assays PK_PD Pharmacokinetics & Pharmacodynamics Degradation_Assays->PK_PD Xenograft_Models Xenograft Efficacy Models PK_PD->Xenograft_Models Toxicology Toxicology Studies Xenograft_Models->Toxicology IND IND-Enabling Studies Toxicology->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Future Perspectives

The discovery and development of AHPC-based PROTACs is a rapidly advancing field. Future research will likely focus on the design of novel linker chemistries to improve physicochemical properties and provide more precise control over the geometry of the ternary complex.[15] Furthermore, the application of computational modeling and machine learning is expected to play an increasingly important role in the rational design of PROTACs, accelerating the identification of optimal linker-warhead-E3 ligase combinations for a given therapeutic target.[15] As our understanding of the intricate structure-activity relationships governing PROTAC efficacy continues to grow, AHPC-based degraders hold immense promise for the development of novel therapeutics against a wide range of diseases.

References

Methodological & Application

Application Notes: Protocol for the Conjugation of (S,R,S)-AHPC-PEG4-NH2 to a Warhead

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and optimize the spatial orientation of the ternary complex (E3 ligase-PROTAC-target protein).[3][5]

This document provides a detailed protocol for the conjugation of (S,R,S)-AHPC-PEG4-NH2, an E3 ligase ligand-linker conjugate, to a warhead. (S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ligase.[6][7] The terminal primary amine (-NH2) on the PEG4 linker serves as a versatile reactive handle for conjugation to a variety of warheads.[8] This protocol will focus on the widely used amide bond formation, with alternative methods also discussed.

Core Principle: Amide Bond Formation

The primary amine of (S,R,S)-AHPC-PEG4-NH2 can be readily coupled with a carboxylic acid moiety on a warhead to form a stable amide bond. This reaction is typically facilitated by peptide coupling reagents or by pre-activating the carboxylic acid as an N-hydroxysuccinimide (NHS) ester.[8][9]

Experimental Protocols

Protocol 1: Amide Coupling using HATU/DIPEA

This protocol describes the direct coupling of a warhead containing a carboxylic acid with (S,R,S)-AHPC-PEG4-NH2 using HATU as the coupling agent and DIPEA as a non-nucleophilic base.[4][10]

Materials:

  • Warhead with a carboxylic acid functional group

  • (S,R,S)-AHPC-PEG4-NH2[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Solvents for HPLC purification (e.g., acetonitrile, water, with 0.1% trifluoroacetic acid)

Procedure:

  • Warhead Activation:

    • In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the warhead (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[4]

  • Coupling Reaction:

    • Dissolve (S,R,S)-AHPC-PEG4-NH2 (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of (S,R,S)-AHPC-PEG4-NH2 to the activated warhead solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.

    • Wash the combined organic layers sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final (S,R,S)-AHPC-PEG4-Warhead conjugate.[]

Protocol 2: Conjugation via NHS Ester Chemistry

This protocol involves the pre-activation of the warhead's carboxylic acid to an NHS ester, which then readily reacts with the amine of (S,R,S)-AHPC-PEG4-NH2.[12][13]

Materials:

  • Warhead-NHS ester

  • (S,R,S)-AHPC-PEG4-NH2

  • Anhydrous DMF or DMSO

  • DIPEA (optional, as a non-nucleophilic base)

  • Solvents for HPLC purification

Procedure:

  • Reaction Setup:

    • Dissolve the Warhead-NHS ester (1.0 equivalent) and (S,R,S)-AHPC-PEG4-NH2 (1.0-1.2 equivalents) in anhydrous DMF or DMSO.

    • Add DIPEA (1.0-2.0 equivalents) to the reaction mixture. The reaction is typically performed at a pH of 7.2-8.5.[12]

  • Coupling Reaction:

    • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.[8]

  • Purification:

    • Directly purify the reaction mixture by preparative RP-HPLC to isolate the desired conjugate.[]

Alternative Conjugation Strategies

While amide bond formation is a robust method, other chemistries can be employed depending on the available functional groups on the warhead.

  • Reductive Amination: If the warhead possesses an aldehyde or ketone functional group, it can be conjugated to the amine of the linker via reductive amination.[14][15] This involves the formation of an intermediate imine, which is then reduced to a stable amine linkage using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN).[15][16]

  • Click Chemistry: For a highly efficient and bioorthogonal conjugation, "click chemistry" can be utilized.[17][] This would require the warhead to be functionalized with an alkyne and the linker with an azide (B81097) (or vice versa). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click reaction used in PROTAC synthesis.[6][19]

Data Presentation

Table 1: Summary of Analytical Characterization Data for a Representative (S,R,S)-AHPC-PEG4-Warhead Conjugate

ParameterMethodExpected Result
Purity RP-HPLC>95%
Molecular Weight LC-MS (ESI+)Calculated vs. Observed mass match (e.g., [M+H]+)
Structure Confirmation 1H NMR, 13C NMRPeaks consistent with the proposed structure of the conjugate

Mandatory Visualization

experimental_workflow cluster_activation Protocol 1: Warhead Activation (HATU/DIPEA) cluster_coupling Coupling Reaction cluster_purification Purification & Analysis warhead_cooh Warhead-COOH hatu_dipea HATU, DIPEA in DMF warhead_cooh->hatu_dipea 1.0 eq activated_warhead Activated Warhead Intermediate hatu_dipea->activated_warhead 15-30 min, RT crude_protac Crude PROTAC Conjugate activated_warhead->crude_protac linker (S,R,S)-AHPC-PEG4-NH2 linker->crude_protac 1.0 eq in DMF coupling_conditions 2-12h, RT hplc Preparative RP-HPLC crude_protac->hplc pure_protac Pure PROTAC Conjugate hplc->pure_protac analysis LC-MS & NMR Analysis pure_protac->analysis final_product Characterized Final Product analysis->final_product

Caption: Workflow for PROTAC synthesis via HATU/DIPEA amide coupling.

Conclusion

The protocol outlined above provides a robust and versatile method for the conjugation of (S,R,S)-AHPC-PEG4-NH2 to a warhead containing a carboxylic acid. The choice of conjugation chemistry will ultimately depend on the specific functional groups present on the warhead. Proper purification and analytical characterization are crucial steps to ensure the identity and purity of the final PROTAC conjugate, which is essential for subsequent biological evaluation.

References

Application Notes and Protocols: (S,R,S)-AHPC-PEG4-NH2 Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent itself, but rather a high-affinity building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively degrade proteins of interest, offering a powerful strategy for targeting disease-causing proteins in cancer research that have been traditionally difficult to inhibit.

This document provides detailed application notes and protocols for the use of this compound in the development and evaluation of novel PROTACs for cancer research.

This compound is a VHL ligand-linker conjugate. It consists of:

  • (S,R,S)-AHPC: A potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • PEG4: A 4-unit polyethylene (B3416737) glycol linker that provides desirable solubility and pharmacokinetic properties.

  • -NH2 (amine): A reactive terminal functional group that allows for the covalent attachment of a ligand for a specific protein of interest.

The PROTAC Concept: Mechanism of Action

PROTACs function by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (e.g., Oncogenic Protein) PROTAC (S,R,S)-AHPC-PEG4-Linker-Target Ligand (PROTAC) POI->PROTAC Binds to VHL VHL E3 Ligase VHL->PROTAC Recruited by Ub Ubiquitin POI_bound POI Ub->POI_bound Tags POI Proteasome 26S Proteasome Fragments Fragments Proteasome->Fragments Peptide Fragments PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycled VHL_bound VHL VHL_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination POI_ub->Proteasome Degradation

Caption: General mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-PEG4-NH2.

Application 1: Synthesis of a Novel PROTAC

The primary application of this compound is as a synthetic precursor for the creation of a novel PROTAC. This involves coupling a ligand for a target protein of interest (POI) to the terminal amine of the PEG4 linker.

General Synthetic Protocol: Amide Coupling

This protocol describes a standard amide coupling reaction to conjugate a POI ligand containing a carboxylic acid to (S,R,S)-AHPC-PEG4-NH2.

Materials:

  • This compound

  • Target Protein Ligand with a carboxylic acid functional group

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass Spectrometry and NMR for characterization

Procedure:

  • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution to act as a base.

  • Add PyBOP (1.2 eq) to activate the carboxylic acid.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Ligand Target Protein Ligand (-COOH) Coupling Amide Coupling (e.g., PyBOP, DIPEA, DMF) Ligand->Coupling AHPC_linker (S,R,S)-AHPC-PEG4-NH2 AHPC_linker->Coupling Purification Purification (Reverse-Phase HPLC) Coupling->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: Workflow for the synthesis of a novel PROTAC.

Application 2: In Vitro Evaluation of a Novel PROTAC

Once synthesized, the novel PROTAC must be evaluated in vitro to determine its efficacy and mechanism of action.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_invitro In Vitro PROTAC Evaluation Start Synthesized PROTAC Cell_Culture Select & Culture Cancer Cell Line Start->Cell_Culture Cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cytotoxicity Degradation Protein Degradation Assay (Western Blot) Cell_Culture->Degradation Ubiquitination Target Ubiquitination Assay (Immunoprecipitation) Cell_Culture->Ubiquitination Data_Analysis Data Analysis (IC50, DC50, Dmax) Cytotoxicity->Data_Analysis Degradation->Data_Analysis Ubiquitination->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for the in vitro evaluation of a novel PROTAC.

Quantitative Data Summary (Hypothetical Data)

The following tables represent the types of quantitative data that should be collected during the in vitro evaluation of a novel PROTAC.

Table 1: In Vitro Cytotoxicity

Cell LinePROTAC IC50 (nM)Target Ligand IC50 (nM)
Breast Cancer (MCF-7)50>10,000
Prostate Cancer (PC-3)75>10,000
Normal Fibroblasts (MRC-5)>10,000>10,000

Table 2: Protein Degradation Parameters

Cell LineDC50 (nM)Dmax (%)Time to Dmax (hours)
Breast Cancer (MCF-7)259512
Prostate Cancer (PC-3)409018
  • IC50: Concentration of the compound that inhibits 50% of cell growth.

  • DC50: Concentration of the PROTAC that degrades 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the novel PROTAC on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • Novel PROTAC, target ligand, and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the novel PROTAC, the target ligand, and a vehicle control.

  • Treat the cells with the different concentrations of the compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 2: Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein induced by the novel PROTAC.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Novel PROTAC and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the novel PROTAC or vehicle control for a specified time (e.g., 12, 24, 48 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody.

  • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Target Ubiquitination Assay (Immunoprecipitation)

Objective: To confirm that the PROTAC-induced degradation is mediated by ubiquitination.

Materials:

  • Cancer cell line of interest

  • Novel PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer for immunoprecipitation

  • Primary antibody against the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Primary antibody against ubiquitin

  • SDS-PAGE and Western blot reagents

Procedure:

  • Treat cells with the novel PROTAC or vehicle control, with or without a proteasome inhibitor (MG132), for a short period (e.g., 4-6 hours).

  • Lyse the cells and pre-clear the lysates with magnetic beads.

  • Incubate the lysates with the primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.

  • Add Protein A/G magnetic beads to pull down the complexes.

  • Wash the beads several times to remove non-specific binding.

  • Elute the protein from the beads by boiling in Laemmli buffer.

  • Perform a Western blot on the eluted samples using a primary antibody against ubiquitin to detect the ubiquitinated target protein. A smear of high molecular weight bands will indicate poly-ubiquitination.

Conclusion

This compound is a versatile and powerful tool for the development of novel PROTACs in cancer research. By following the synthetic and experimental protocols outlined in these application notes, researchers can effectively design, create, and evaluate new therapeutic candidates for targeted protein degradation. The ability to rationally design molecules that can eliminate previously "undruggable" oncoproteins holds immense promise for the future of cancer therapy.

Application Notes & Protocols: A Researcher's Guide to Developing AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][][4]

This guide focuses on the development of PROTACs that utilize an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligand to recruit the von Hippel-Lindau (VHL) E3 ligase, a widely used and effective strategy in the field.[1][2] We provide a detailed experimental workflow, from initial design and synthesis to biochemical and cellular evaluation, complete with specific protocols and data interpretation guidelines for researchers and drug development professionals.

I. The PROTAC Development Workflow: An Overview

The development of a novel AHPC-based PROTAC is a multi-stage process that requires careful design, synthesis, and rigorous biological validation. The workflow begins with the design and synthesis of the PROTAC molecule, followed by biochemical assays to confirm its ability to form the crucial ternary complex. Subsequent cellular assays evaluate the PROTAC's primary function: the degradation of the target protein. Finally, promising candidates undergo further profiling for selectivity and in vivo evaluation.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biochemical Evaluation cluster_2 Phase 3: Cellular & In Vivo Evaluation A 1. PROTAC Design (Warhead, Linker, AHPC Ligand) B 2. Synthesis of AHPC-Linker Conjugate A->B D 4. Binary Binding Assays (POI & VHL) C 3. Final PROTAC Synthesis (Linker-Warhead Coupling) B->C C->D E 5. Ternary Complex Formation Assays D->E F 6. Target Degradation Assay (e.g., Western Blot) E->F G 7. Ubiquitination Assay F->G H 8. Selectivity Profiling (Proteomics) G->H I 9. In Vivo Evaluation (PK/PD, Efficacy) H->I

Caption: A generalized experimental workflow for the development of AHPC-based PROTACs.

II. PROTAC Mechanism of Action

AHPC-based PROTACs function by inducing proximity between the target protein and the VHL E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to repeat the cycle.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PROTAC AHPC-based PROTAC PROTAC->Ternary Mediates Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Fragments Proteasome->Degradation Degradation G PROTAC BRD4-targeting PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Induces Degradation BRD4 Degradation BRD4->Degradation Transcription MYC Gene Transcription BRD4->Transcription Promotes Degradation->Transcription Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Drives

References

Application Notes and Protocols for the Synthesis of a PROTAC Utilizing the (S,R,S)-AHPC-PEG4-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the (S,R,S)-AHPC-PEG4-NH2 Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful and versatile approach to target proteins that have been traditionally considered "undruggable."

The (S,R,S)-AHPC-PEG4-NH2 linker is a pre-synthesized building block that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC. This is connected to a 4-unit polyethylene (B3416737) glycol (PEG) chain terminating in a primary amine. The PEG component enhances aqueous solubility and provides flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal amine group serves as a convenient attachment point for a ligand targeting the protein of interest, typically through the formation of a stable amide bond.

This document provides detailed protocols for the synthesis and characterization of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The synthesis involves the coupling of the (S,R,S)-AHPC-PEG4-NH2 linker with a carboxylic acid-functionalized derivative of the BRD4 inhibitor, JQ1 (referred to as JQ1-acid).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC and the synthetic workflow for the preparation of a BRD4-targeting PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation and Ubiquitination PROTAC PROTAC ((S,R,S)-AHPC-PEG4-JQ1) PROTAC->PROTAC POI Protein of Interest (BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (VHL) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Proteasome->POI Degradation POI_Ub Polyubiquitinated BRD4 Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

Caption: PROTAC Mechanism of Action.

Synthesis_Workflow start Start Materials linker (S,R,S)-AHPC-PEG4-NH2 start->linker poi_ligand JQ1-COOH (POI Ligand) start->poi_ligand coupling Amide Coupling (HATU, DIPEA, DMF) linker->coupling poi_ligand->coupling purification Purification (Preparative HPLC) coupling->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC (BRD4 Degrader) characterization->final_protac

Caption: PROTAC Synthesis Workflow.

Experimental Protocols

Materials and Reagents
  • (S,R,S)-AHPC-PEG4-NH2 hydrochloride (≥95% purity)

  • JQ1-COOH (≥98% purity)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (≥98% purity)

  • DIPEA (N,N-Diisopropylethylamine) (≥99.5%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol for the Synthesis of BRD4-Degrading PROTAC

This protocol details the amide coupling reaction between the amine-functionalized linker and the carboxylic acid-containing POI ligand.

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve JQ1-COOH (1.0 equivalent) in anhydrous DMF (approximately 0.1 M concentration).

    • To this solution, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the solution of the linker to the activated JQ1-COOH mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (JQ1-COOH) is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, quench with a small amount of water.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using a suitable gradient of acetonitrile and water with 0.1% TFA.

    • Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC as a white solid.

Characterization Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • System: Agilent 1260 Infinity II LC with 6120 Quadrupole MS

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm and ESI-MS (positive ion mode)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III HD 400 MHz spectrometer

  • Solvent: DMSO-d6

  • Spectra: ¹H NMR and ¹³C NMR

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of the BRD4-targeting PROTAC.

Table 1: Reaction Parameters and Yields

ParameterValue
Scale50 mg of JQ1-COOH
Reaction Time5 hours
Reaction TemperatureRoom Temperature
Purification MethodPreparative RP-HPLC
Yield of Final PROTAC35-45%
AppearanceWhite to off-white solid

Table 2: Characterization Data

AnalysisExpected Result
LC-MS
Purity (at 254 nm)>98%
Retention Time~3.2 min
Expected Mass [M+H]⁺Corresponds to the calculated molecular weight
¹H NMR
Chemical Shifts (ppm)Peaks corresponding to aromatic protons of JQ1 and AHPC moieties, characteristic signals of the PEG linker, and aliphatic protons.
¹³C NMR
Chemical Shifts (ppm)Resonances for carbonyl carbons, aromatic carbons, PEG backbone, and aliphatic carbons.

Conclusion

This application note provides a comprehensive guide for the synthesis of a PROTAC using the (S,R,S)-AHPC-PEG4-NH2 linker. The detailed protocols and expected data serve as a valuable resource for researchers in the field of targeted protein degradation. The modular nature of PROTAC synthesis allows for the adaptation of this protocol to other proteins of interest by substituting the JQ1-acid with other carboxylic acid-containing POI ligands. Rigorous characterization of the final PROTAC is essential to ensure its purity and structural integrity before proceeding with biological evaluation.

References

Application Notes and Protocols for Cell Permeability Assays of AHPC-PEG4-NH2 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The AHPC-PEG4-NH2 moiety represents a common linker and E3 ligase-binding component, specifically engaging the von Hippel-Lindau (VHL) E3 ligase.[3]

A critical challenge in the development of effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets.[1] Due to their large size and often high polar surface area, PROTACs can exhibit poor cell permeability, limiting their therapeutic potential.[1][4] Therefore, accurate and robust assessment of cell permeability is a cornerstone of PROTAC development.

These application notes provide detailed protocols for the most common in vitro assays used to evaluate the cell permeability of PROTACs, with a focus on those containing the AHPC-PEG4-NH2 linker.

Key Permeability Assays for PROTACs

The two primary assays for evaluating the cell permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[5][6] It is a cost-effective method for early-stage screening.[5]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.

Data Presentation: Quantitative Permeability Data

The following tables summarize representative quantitative data from various permeability assays for hypothetical PROTAC molecules containing an AHPC-PEG4-NH2 linker. This illustrates how data can be structured for easy comparison.

Table 1: PAMPA Permeability Data for Representative AHPC-PEG4-NH2 PROTACs

PROTAC IDTarget LigandApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
PROTAC-A01Kinase Inhibitor0.5 ± 0.1Low
PROTAC-A02Receptor Antagonist1.2 ± 0.3Moderate
PROTAC-A03Protein-Protein Interaction Inhibitor< 0.1Very Low

Table 2: Caco-2 Permeability Data for Representative AHPC-PEG4-NH2 PROTACs

PROTAC IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Classification
PROTAC-B010.3 ± 0.051.5 ± 0.25.0High Efflux
PROTAC-B020.8 ± 0.11.0 ± 0.11.25Low Efflux
PROTAC-B03< 0.10.2 ± 0.04> 2.0Low Permeability, Efflux
  • Papp (A-B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side.

  • Papp (B-A): Apparent permeability from the basolateral to the apical side.

  • Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is indicative of active efflux.[7]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the steps for assessing the passive permeability of PROTACs.

Materials:

  • 96-well PAMPA plate assembly (donor and acceptor plates)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Prepare Donor Solution: Dilute the PROTAC stock solution to the final desired concentration (e.g., 10 µM) in PBS.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Coat the Membrane: Carefully add the lipid/dodecane solution to the membrane of the donor plate and allow it to impregnate the filter.

  • Assemble the Plate: Place the donor plate on top of the acceptor plate.

  • Add Donor Solution: Add the PROTAC donor solution to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber.[8]

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.[8]

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

Where:

  • Vd = volume of donor well

  • Va = volume of acceptor well

  • A = area of the membrane

  • t = incubation time

  • C_a(t) = concentration in the acceptor well at time t

  • C_eq = equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This protocol details the procedure for evaluating both passive and active transport of PROTACs.

Materials:

  • Caco-2 cells

  • 24- or 96-well Transwell® plates

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • PROTAC stock solution in DMSO

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[8]

  • Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 monolayer using a marker like Lucifer yellow.

  • Assay Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[8]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS, potentially with 0.25-1% BSA to improve recovery) to the apical chamber and fresh HBSS to the basolateral chamber.[8][9]

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[8]

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[8]

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[8]

Data Calculation: The Papp is calculated as:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = rate of permeation

  • A = area of the membrane

  • C₀ = initial concentration of the PROTAC

The efflux ratio is calculated as: Papp (B-A) / Papp (A-B).[8]

Visualizations

PROTAC_MoA cluster_cell Cell PROTAC AHPC-PEG4-NH2 PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome Target->Proteasome Degradation VHL->Target Ub Ubiquitin Extracellular Extracellular Space Extracellular->PROTAC Cellular Uptake

Caption: Mechanism of action for an AHPC-PEG4-NH2 containing PROTAC.

PAMPA_Workflow start Start prep_donor Prepare PROTAC Donor Solution start->prep_donor prep_acceptor Prepare Acceptor Solution (PBS) start->prep_acceptor add_donor Add Donor Solution to Donor Plate prep_donor->add_donor assemble Assemble Donor and Acceptor Plates prep_acceptor->assemble coat_membrane Coat Donor Plate Membrane with Lipid coat_membrane->assemble assemble->add_donor incubate Incubate at Room Temperature add_donor->incubate analyze Analyze PROTAC Concentration (LC-MS/MS) incubate->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caption: Experimental workflow for the PAMPA assay.

Caco2_Workflow start Start seed_cells Seed and Differentiate Caco-2 Cells (21-25 days) start->seed_cells integrity_test Monolayer Integrity Test (Lucifer Yellow) seed_cells->integrity_test prepare_assay Wash and Pre-incubate Monolayers with HBSS integrity_test->prepare_assay add_protac Add PROTAC Solution to Apical (A-B) or Basolateral (B-A) Chambers prepare_assay->add_protac incubate Incubate at 37°C (1-2 hours) add_protac->incubate collect_samples Collect Samples from Apical and Basolateral Chambers incubate->collect_samples analyze Analyze PROTAC Concentration (LC-MS/MS) collect_samples->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Application Notes and Protocols for Ternary Complex Formation with (S,R,S)-AHPC-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG4-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule consists of a potent (S,R,S)-AHPC ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a 4-unit polyethylene (B3416737) glycol (PEG4) linker to a terminal amine group (-NH2). This amine functionality allows for the covalent attachment of a ligand targeting a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.

The fundamental mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-PEG4-NH2 is the formation of a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The efficiency of this process is highly dependent on the stability and cooperativity of the ternary complex.

These application notes provide an overview of the principles and methodologies for characterizing the formation and stability of such ternary complexes, offering a guide for researchers in the field of targeted protein degradation.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs created using (S,R,S)-AHPC-PEG4-NH2 hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The process begins with the PROTAC simultaneously binding to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the attachment of ubiquitin molecules to the target protein. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

UPS_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Target Protein : PROTAC : VHL Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex VHL_E3 VHL E3 Ligase VHL_E3->Ternary_Complex Polyubiquitination Polyubiquitination of Target Protein Ternary_Complex->Polyubiquitination Ub transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->VHL_E3 Proteasome 26S Proteasome Polyubiquitination->Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of Ternary Complex Formation

The stability and cooperativity of the ternary complex are critical determinants of a PROTAC's degradation efficiency. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.

While specific data for a PROTAC synthesized directly from (S,R,S)-AHPC-PEG4-NH2 is not publicly available, the following tables present representative data from well-characterized VHL-based PROTACs, such as MZ1, which targets the BRD4 protein. This data illustrates the typical binding affinities and degradation performance that can be expected.

Table 1: Biophysical Characterization of a Representative VHL-based PROTAC (MZ1)

ParameterValueMethodDescription
Binary Binding Affinity (PROTAC to VHL)
Kd29 nMSPRDissociation constant for the PROTAC binding to the VHL E3 ligase.
Binary Binding Affinity (PROTAC to Target)
Kd (to BRD4BD2)1 nMSPRDissociation constant for the PROTAC binding to the second bromodomain of the BRD4 target protein.
Ternary Complex Formation
Kd (VHL:PROTAC:BRD4BD2)4 nMITCDissociation constant for the formation of the ternary complex.
Cooperativity (α)15ITCA measure of the favorable protein-protein interactions within the ternary complex.
Cellular Degradation Performance
DC50 (BRD4)~10 nMWestern BlotThe concentration of PROTAC required to degrade 50% of the target protein in cells.
Dmax (BRD4)>90%Western BlotThe maximum percentage of target protein degradation achieved.

Note: The data presented is for the well-characterized VHL-based PROTAC MZ1 and serves as a representative example.

Experimental Protocols

Detailed characterization of ternary complex formation is crucial for the development of effective PROTACs. The following are protocols for key biophysical and cellular assays used to quantify the interactions between the target protein, a PROTAC synthesized from (S,R,S)-AHPC-PEG4-NH2, and the VHL E3 ligase.

Experimental Workflow: Ternary Complex Characterization

Experimental_Workflow Start Start: Synthesize PROTAC Biophysical_Assays Biophysical Assays (In Vitro) Start->Biophysical_Assays Cellular_Assays Cellular Assays (In Cellulo) Start->Cellular_Assays SPR Surface Plasmon Resonance (SPR) - Kinetics and Affinity (Kd) Biophysical_Assays->SPR ITC Isothermal Titration Calorimetry (ITC) - Thermodynamics and Affinity (Kd) Biophysical_Assays->ITC AlphaLISA AlphaLISA - Proximity-based Binding Biophysical_Assays->AlphaLISA NanoBRET NanoBRET - Live-cell Ternary Complex Formation Cellular_Assays->NanoBRET Western_Blot Western Blot - Protein Degradation (DC50, Dmax) Cellular_Assays->Western_Blot Data_Analysis Data Analysis and Candidate Selection SPR->Data_Analysis ITC->Data_Analysis AlphaLISA->Data_Analysis NanoBRET->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Workflow for PROTAC ternary complex characterization.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or Series S SA chip)

  • Purified recombinant VHL E3 ligase complex (with a biotin (B1667282) tag for SA chip)

  • Purified recombinant target protein

  • PROTAC synthesized from (S,R,S)-AHPC-PEG4-NH2

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

  • Immobilization of VHL:

    • Activate the sensor chip surface according to the manufacturer's instructions.

    • Immobilize the biotinylated VHL E3 ligase complex onto the streptavidin-coated sensor chip to a target response unit (RU) level.

    • Block any remaining active sites.

  • Binary Interaction (PROTAC to VHL):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between each PROTAC concentration.

  • Ternary Complex Formation:

    • Prepare a dilution series of the PROTAC.

    • For each PROTAC concentration, add a constant, saturating concentration of the target protein and allow the binary complex to form in solution.

    • Inject the PROTAC-target protein mixtures over the immobilized VHL surface, followed by a dissociation phase.

    • Regenerate the sensor surface.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine Kd, kon, and koff values.

    • Calculate the cooperativity factor (α) as the ratio of the Kd of the binary PROTAC-VHL interaction to the Kd of the ternary complex formation.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant VHL E3 ligase complex

  • Purified recombinant target protein

  • PROTAC synthesized from (S,R,S)-AHPC-PEG4-NH2

  • Dialysis buffer (e.g., PBS or HEPES-based buffer)

Procedure:

  • Sample Preparation:

    • Dialyze all proteins and the PROTAC extensively against the same buffer to minimize buffer mismatch effects.

    • Determine accurate concentrations of all components.

  • Binary Titration (PROTAC into VHL):

    • Fill the ITC cell with the VHL E3 ligase solution (e.g., 20 µM).

    • Fill the injection syringe with the PROTAC solution (e.g., 200 µM).

    • Perform a series of small injections of the PROTAC into the VHL solution, measuring the heat change after each injection.

  • Ternary Titration (PROTAC + Target into VHL):

    • Prepare a solution of the PROTAC and the target protein, with the target protein in molar excess (e.g., 200 µM PROTAC + 220 µM target protein).

    • Fill the ITC cell with the VHL E3 ligase solution (e.g., 20 µM).

    • Fill the injection syringe with the PROTAC-target protein mixture.

    • Perform the titration as described above.

  • Data Analysis:

    • Integrate the heat change peaks and fit the data to a suitable binding model to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

    • Calculate the cooperativity factor (α) from the binary and ternary binding affinities.

Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation

Objective: To quantify the formation of the ternary complex in a live-cell environment.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged VHL

  • Transfection reagent

  • White, opaque 96-well or 384-well assay plates

  • PROTAC synthesized from (S,R,S)-AHPC-PEG4-NH2

  • NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells into the assay plates.

    • Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.

  • Compound Treatment:

    • Prepare a serial dilution of the PROTAC.

    • Add the PROTAC dilutions to the transfected cells and incubate for a defined period (e.g., 2-4 hours).

  • Detection:

    • Add the NanoBRET™ detection reagents (substrate and HaloTag® ligand) to the wells.

    • Incubate to allow for reagent equilibration.

  • Measurement and Data Analysis:

    • Measure the donor (NanoLuc®) and acceptor (HaloTag®) luminescence signals.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC50 of ternary complex formation.

Conclusion

The formation of a stable and cooperative ternary complex is a prerequisite for the efficient degradation of a target protein by a PROTAC. The use of (S,R,S)-AHPC-PEG4-NH2 provides a versatile platform for the synthesis of VHL-recruiting PROTACs. The application of the biophysical and cellular assays detailed in these notes will enable researchers to thoroughly characterize the formation of the key ternary complex, providing critical insights for the rational design and optimization of novel protein degraders. This systematic approach is essential for advancing the development of PROTACs as a promising new therapeutic modality.

Application Notes and Protocols: Coupling (S,R,S)-AHPC-PEG4-NH2 to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

(S,R,S)-AHPC-PEG4-NH2 is a key building block in the synthesis of PROTACs.[4][5][6][7] It comprises a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2).[4][6][8][9] The primary amine serves as a versatile chemical handle for conjugation to a ligand of a specific target protein, enabling the creation of a novel PROTAC.

These application notes provide detailed protocols for the coupling of (S,R,S)-AHPC-PEG4-NH2 to a target protein ligand containing a carboxylic acid, a common functional group in small molecule inhibitors. The primary method described is the robust and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[10][11][12]

Signaling Pathway: PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC, formed by coupling (S,R,S)-AHPC-PEG4-NH2 to a target ligand, induces the degradation of a protein of interest (POI).

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->VHL Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Amide Coupling of (S,R,S)-AHPC-PEG4-NH2 to a Carboxylic Acid-Containing Ligand via EDC/NHS Chemistry

This protocol details the two-step process for conjugating the primary amine of (S,R,S)-AHPC-PEG4-NH2 to a target ligand possessing a carboxylic acid functional group.

Materials and Reagents:

  • Target protein ligand with a carboxylic acid group

  • (S,R,S)-AHPC-PEG4-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

Step 1: Activation of the Carboxylic Acid on the Target Ligand

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Add NHS (or Sulfo-NHS for aqueous reactions) (1.2 equivalents) to the solution.

  • Add EDC-HCl (1.5 equivalents) to the reaction mixture. Note: EDC is moisture-sensitive; use fresh, anhydrous reagents and allow them to warm to room temperature before opening.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation to form the NHS ester can be monitored by LC-MS.

Step 2: Coupling of (S,R,S)-AHPC-PEG4-NH2

  • In a separate vial, dissolve (S,R,S)-AHPC-PEG4-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the solution of (S,R,S)-AHPC-PEG4-NH2 to the activated NHS ester of the target ligand from Step 1.

  • If the reaction was performed in an organic solvent, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours (overnight).

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC conjugate.

Step 3: Purification and Characterization

  • Upon completion, quench the reaction by adding a small amount of water to hydrolyze any remaining NHS esters.

  • Dilute the reaction mixture with an appropriate solvent (e.g., DMSO/water) and purify the crude product using preparative RP-HPLC.

  • Collect the fractions containing the desired product and lyophilize to obtain the purified PROTAC.

  • Confirm the identity and purity of the final conjugate by LC-MS (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Data Presentation

The following tables provide recommended starting concentrations and molar ratios for the coupling reaction. Optimization may be required for specific target ligands.

Table 1: Recommended Reagent Molar Ratios for EDC/NHS Coupling

ReagentMolar Equivalents (relative to Target Ligand)Purpose
Target Ligand (with -COOH)1Limiting Reagent
EDC-HCl1.5 - 3Activates the carboxylic acid
NHS or Sulfo-NHS1.2 - 2Forms a more stable amine-reactive intermediate
(S,R,S)-AHPC-PEG4-NH21.1 - 1.5Amine source for amide bond formation
DIPEA (for organic solvents)3 - 5Acts as a non-nucleophilic base

Table 2: Typical Reaction Parameters

ParameterStep 1: ActivationStep 2: Coupling
Solvent Anhydrous DMF or DMSOAnhydrous DMF or DMSO
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 1 - 4 hours4 - 16 hours
Monitoring Technique LC-MSLC-MS

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis, purification, and characterization of the final PROTAC conjugate.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Target Ligand (-COOH) activation Activation with EDC/NHS start->activation coupling (S,R,S)-AHPC-PEG4-NH2 Coupling activation->coupling crude Crude PROTAC Product coupling->crude hplc Preparative RP-HPLC crude->hplc lyophilize Lyophilization hplc->lyophilize pure Purified PROTAC lyophilize->pure lcms LC-MS Analysis (Purity & Mass Verification) pure->lcms nmr NMR Spectroscopy (Structural Confirmation) pure->nmr final Characterized PROTAC lcms->final nmr->final

Caption: Workflow for PROTAC synthesis and characterization.

Troubleshooting

Table 3: Common Issues and Suggested Solutions

IssuePotential CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.
Incorrect pH for activation or coupling.Ensure the use of appropriate buffers if conducting the reaction in an aqueous environment (Activation: pH 4.5-6.0, Coupling: pH 7.2-8.5).
Hydrolysis of the NHS ester.Perform the coupling step immediately after the activation step.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS, MES, or HEPES for the reaction.
Multiple Byproducts Side reactions of EDC.Optimize the stoichiometry of EDC and NHS. Ensure prompt addition of the amine-containing molecule after activation.
Reactivity of other functional groups on the ligand.Consider using protecting groups for sensitive functionalities on the target ligand.
Precipitation of Reagents Poor solubility of the ligand or conjugate.Choose a solvent in which all components are soluble (e.g., DMF, DMSO). Perform the reaction at a lower concentration.

By following these detailed protocols and guidelines, researchers can successfully couple (S,R,S)-AHPC-PEG4-NH2 to a variety of target protein ligands, enabling the development of novel PROTACs for targeted protein degradation and advancing research in chemical biology and drug discovery.

References

Application Note: In-cell Protein Degradation Assay Using AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This approach utilizes heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This application note provides a detailed protocol for assessing the in-cell degradation of a target protein mediated by an AHPC-based PROTAC. (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) is a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited ligase in PROTAC development.[4]

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4] Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[1] More advanced methods like In-Cell Western assays and targeted proteomics can also be employed for higher throughput and more comprehensive analysis.[5][6]

Mechanism of Action of an AHPC-based PROTAC

An AHPC-based PROTAC functions by forming a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase.[7] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[2][7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC AHPC-based PROTAC PROTAC_bound PROTAC VHL VHL E3 Ligase VHL_bound VHL POI_bound->PROTAC_bound PROTAC_bound->PROTAC Catalytic Release PROTAC_bound->VHL_bound Ub Ubiquitin Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides cluster_ternary cluster_ternary cluster_ternary->Ub_POI Ubiquitination

Caption: Mechanism of AHPC-based PROTAC-mediated protein degradation.

Experimental Workflow

The general workflow for assessing in-cell protein degradation involves cell culture, treatment with the AHPC-based PROTAC, cell lysis, protein quantification, and analysis of protein levels.

Experimental_Workflow Start Start CellCulture 1. Cell Culture (Adherent or Suspension Cells) Start->CellCulture Treatment 2. PROTAC Treatment (Dose-response and time-course) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification Analysis 5. Protein Level Analysis Quantification->Analysis WesternBlot Western Blot Analysis->WesternBlot Qualitative/ Quantitative ICW In-Cell Western Analysis->ICW High-Throughput Quantitative Proteomics Targeted Proteomics (MS) Analysis->Proteomics Comprehensive Quantitative DataAnalysis 6. Data Analysis (DC50 and Dmax determination) WesternBlot->DataAnalysis ICW->DataAnalysis Proteomics->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for in-cell protein degradation assay.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from in-cell protein degradation experiments. Representative data for a hypothetical AHPC-based PROTAC targeting Bromodomain-containing protein 4 (BRD4) is presented.

Table 1: Dose-Response Data for BRD4 Degradation by an AHPC-based PROTAC.

PROTAC Concentration (nM)% BRD4 Remaining (Normalized to Vehicle)Standard Deviation
0 (Vehicle)1005.2
185.34.1
1052.13.5
5021.82.9
10010.51.8
5008.21.5
10009.12.0

Table 2: Key Degradation Parameters for the AHPC-based BRD4 PROTAC.

ParameterValue
DC50 (nM)12.5
Dmax (%)~92

Detailed Experimental Protocols

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, HEK293) in appropriate cell culture plates (e.g., 6-well plates for Western blotting). Allow cells to adhere and reach 70-80% confluency.[8]

  • PROTAC Preparation: Prepare a stock solution of the AHPC-based PROTAC in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO).[4]

  • Incubation: Incubate the cells for a predetermined period (e.g., 2, 4, 8, 16, or 24 hours) to assess the kinetics of protein degradation.[1]

Protocol 2: Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][9]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[9][10][11]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.[1]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]

    • Transfer the supernatant (protein extract) to a new, pre-chilled tube.[1]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.[1][4] This is crucial for equal protein loading in the subsequent Western blot analysis.

Protocol 3: Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.[1]

    • Denature the samples by heating at 95-100°C for 5-10 minutes.[1]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[1]

    • Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.[12]

    • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[1] A wet or semi-dry transfer system can be used.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane three times with TBST for 5-10 minutes each.[1]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Acquire the chemiluminescent signal using a digital imaging system.[4]

    • Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal.[4]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

Troubleshooting

  • No or Weak Degradation:

    • Confirm target engagement and ternary complex formation using biophysical assays.[2]

    • Optimize PROTAC concentration and treatment time.

    • Ensure the cell line expresses the target protein and VHL E3 ligase.

  • High Background in Western Blot:

    • Increase the number and duration of wash steps.[12]

    • Optimize the blocking conditions (e.g., duration, blocking agent).[11]

    • Titrate primary and secondary antibody concentrations.

  • Inconsistent Results:

    • Ensure accurate protein quantification and equal loading.

    • Maintain consistent cell confluency and treatment conditions.

    • Use fresh lysis buffers with protease and phosphatase inhibitors.[9][11]

Conclusion

This application note provides a comprehensive guide for performing in-cell protein degradation assays using AHPC-based PROTACs. The detailed protocols and data presentation guidelines will enable researchers to effectively evaluate the potency and efficacy of their PROTAC molecules. Careful execution of these experiments is crucial for the successful development of novel protein degraders as therapeutic agents.

References

Application Notes and Protocols for (S,R,S)-AHPC-PEG4-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.

PROTACs are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The this compound serves as a versatile linker-ligand conjugate, where the primary amine can be readily coupled to a ligand for a protein of interest (POI) to generate a functional PROTAC. The PEG4 linker enhances solubility and provides appropriate spacing for the formation of a productive ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Synonyms VH032-PEG4-NH2 hydrochloride, VHL Ligand-Linker Conjugates 4 hydrochloride
Molecular Formula C₃₂H₅₀ClN₅O₈S
Molecular Weight 700.29 g/mol
Appearance Light yellow to yellow solid
Purity ≥95%
Solubility Soluble in DMSO (100 mg/mL) and Water (50 mg/mL, may require sonication)[1]
Storage (Solid) 3 years at -20°C; 2-8°C for short-term storage.
Storage (In Solvent) 1 year at -80°C; 1 month at -20°C. Aliquot to avoid repeated freeze-thaw cycles.

Handling and Storage

Proper handling and storage of this compound are essential to maintain its stability and integrity.

3.1. General Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • For solutions, use fresh, anhydrous solvents like DMSO to avoid reduced solubility due to moisture absorption.

3.2. Storage Conditions The recommended storage conditions for both the solid compound and its solutions are summarized below.

FormStorage TemperatureDurationNotes
Solid -20°C3 yearsFor long-term storage.
2-8°CShort-term
In DMSO -80°C1 yearAliquot to prevent freeze-thaw cycles.
-20°C1 month
In Water -80°C6 monthsPrepare fresh, filter-sterilize (0.22 µm filter) before use.
-20°C1 month

Signaling Pathway and Experimental Workflow

This compound is a key component in the synthesis of VHL-based PROTACs, which hijack the ubiquitin-proteasome system to induce targeted protein degradation.

4.1. PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC synthesized using this compound.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Recruits Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: VHL-based PROTAC mechanism of action.

4.2. General Experimental Workflow

The development and evaluation of a PROTAC using this compound typically follows the workflow depicted below.

Experimental_Workflow Start (S,R,S)-AHPC-PEG4-NH2 hydrochloride Synthesis PROTAC Synthesis (Amide Coupling) Start->Synthesis Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Treatment Cell-Based Assays: Treatment of Cells Purification->Cell_Treatment Degradation_Assay Protein Degradation (Western Blot) Cell_Treatment->Degradation_Assay Viability_Assay Cell Viability (MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-Immunoprecipitation) Cell_Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis and Interpretation Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: General workflow for PROTAC development.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of PROTACs using this compound.

5.1. Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

Materials:

  • This compound

  • POI-COOH

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of (S,R,S)-AHPC-PEG4-NH2: If starting from the hydrochloride salt, neutralize it to the free amine by dissolving it in the reaction solvent and adding one equivalent of a suitable base (e.g., DIPEA). Stir for 10-15 minutes at room temperature.

  • Activation of POI-COOH: In a separate flask, dissolve the POI-COOH (1.0 equivalent) and the amide coupling reagent (1.1 equivalents) in the anhydrous solvent. Add the organic base (2.0 equivalents) and stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: Add the solution of the free amine of (S,R,S)-AHPC-PEG4-NH2 (1.2 equivalents) to the activated POI-COOH solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS).

5.2. Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is for assessing the degradation of the target protein in cultured cells after treatment with the synthesized PROTAC.[2]

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

5.3. Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of the PROTAC on cell viability.[1][3][4][5][6]

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

5.4. Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.[7][8][9]

Materials:

  • Cells treated with the PROTAC

  • Co-IP lysis buffer

  • Antibody against the target protein or VHL

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Lysis: Lyse the PROTAC-treated cells with Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or VHL overnight at 4°C.

  • Bead Binding: Add protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL to detect the presence of the ternary complex.

Safety Information

  • Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation.

  • Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. This product is for research use only and not for human or animal use.

References

Application Notes and Protocols: Reagent Compatibility with (S,R,S)-AHPC-PEG4-NH2 Amine Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical compatibility of the primary amine group of (S,R,S)-AHPC-PEG4-NH2, a bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) and a 4-unit polyethylene (B3416737) glycol (PEG4) linker terminating in a primary amine.[1][2][3][4][5][6][7] Understanding the reactivity of this primary amine is crucial for the successful conjugation of this linker to proteins of interest or other molecular entities.

Chemical Properties of (S,R,S)-AHPC-PEG4-NH2

(S,R,S)-AHPC-PEG4-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2][5][6] The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule.[8][9]

Molecular Formula: C₃₂H₄₉N₅O₈S[4][7]

Molecular Weight: 663.83 g/mol [2][4]

Reagent Compatibility and Reaction Chemistries

The primary amine of (S,R,S)-AHPC-PEG4-NH2 is a nucleophile and can react with a variety of electrophilic reagents. The choice of reagent will determine the resulting linkage and the reaction conditions required.

Amine-Reactive Reagents for Bioconjugation

The most common and reliable methods for labeling primary amines involve the use of N-hydroxysuccinimide (NHS) esters and isothiocyanates.[10][11][12]

  • N-hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines to form stable amide bonds.[10][13] This is a widely used method for conjugating molecules to proteins and other biomolecules.[13]

  • Isothiocyanates: Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages.[10][12]

  • Aldehydes: In a two-step process known as reductive amination, aldehydes react with primary amines to form an intermediate imine (Schiff base), which is then reduced to a stable secondary amine.[10]

  • Carboxylic Acids: Direct amide bond formation between a carboxylic acid and a primary amine is possible but often requires coupling reagents to activate the carboxylic acid.[14][15][16][17]

Incompatible Reagents and Conditions
  • Buffers containing primary amines: Buffers such as Tris should be avoided as they will compete with the (S,R,S)-AHPC-PEG4-NH2 for reaction with the chosen electrophilic reagent.[18][19][20][21]

  • Low pH: The reaction of NHS esters with amines is strongly pH-dependent. At low pH, the amino group is protonated, rendering it non-nucleophilic and preventing the reaction from occurring.[18][19][20]

Experimental Protocols

Protocol for Conjugation with NHS Esters

This protocol describes the general procedure for conjugating (S,R,S)-AHPC-PEG4-NH2 to a molecule containing an NHS ester.

Materials:

  • (S,R,S)-AHPC-PEG4-NH2

  • NHS ester-functionalized molecule of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[18][19][20]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[18][19][20]

  • Purification system (e.g., gel filtration chromatography)[18][19][20]

Procedure:

  • Prepare (S,R,S)-AHPC-PEG4-NH2 Solution: Dissolve (S,R,S)-AHPC-PEG4-NH2 in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Prepare NHS Ester Solution: Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.[18][19][20]

  • Reaction: Add the NHS ester solution to the (S,R,S)-AHPC-PEG4-NH2 solution. A molar excess of the NHS ester (typically 8-fold) is recommended for efficient mono-labeling.[18][19]

  • Incubation: Incubate the reaction mixture at room temperature for at least 4 hours or overnight on ice.[18][19][20]

  • Purification: Purify the conjugate using a suitable method such as gel filtration chromatography to remove unreacted reagents and byproducts.[18][19][20]

Workflow for NHS Ester Conjugation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Dissolve (S,R,S)-AHPC-PEG4-NH2\nin Reaction Buffer Dissolve (S,R,S)-AHPC-PEG4-NH2 in Reaction Buffer Mix Solutions &\nIncubate Mix Solutions & Incubate Dissolve (S,R,S)-AHPC-PEG4-NH2\nin Reaction Buffer->Mix Solutions &\nIncubate Dissolve NHS Ester\nin DMF/DMSO Dissolve NHS Ester in DMF/DMSO Dissolve NHS Ester\nin DMF/DMSO->Mix Solutions &\nIncubate Purify Conjugate Purify Conjugate Mix Solutions &\nIncubate->Purify Conjugate

NHS Ester Conjugation Workflow

Protocol for Conjugation with Isothiocyanates

This protocol outlines the general procedure for conjugating (S,R,S)-AHPC-PEG4-NH2 to a molecule containing an isothiocyanate group.

Materials:

  • (S,R,S)-AHPC-PEG4-NH2

  • Isothiocyanate-functionalized molecule of interest

  • Reaction Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5

  • Anhydrous DMF or DMSO

  • Purification system (e.g., dialysis or gel filtration chromatography)

Procedure:

  • Prepare (S,R,S)-AHPC-PEG4-NH2 Solution: Dissolve (S,R,S)-AHPC-PEG4-NH2 in the reaction buffer.

  • Prepare Isothiocyanate Solution: Dissolve the isothiocyanate-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.

  • Reaction: Add the isothiocyanate solution to the (S,R,S)-AHPC-PEG4-NH2 solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Purification: Purify the conjugate using a suitable method to remove unreacted reagents.

Signaling Pathway of Amine Reaction with Isothiocyanate

G Primary Amine\n(S,R,S)-AHPC-PEG4-NH2) Primary Amine (S,R,S)-AHPC-PEG4-NH2) Thiourea Linkage Thiourea Linkage Primary Amine\n(S,R,S)-AHPC-PEG4-NH2)->Thiourea Linkage Nucleophilic Attack Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea Linkage

Formation of a Thiourea Linkage

Data Presentation

The following tables summarize the key parameters for the described conjugation reactions.

Table 1: Reagent Compatibility and Reaction Conditions

Reagent TypeReactive GroupResulting BondOptimal pHRecommended Buffers
NHS Ester-CO-O-N(COCH₂)₂Amide8.3 - 8.5[18][19][20]Sodium bicarbonate, Phosphate[18][19][20]
Isothiocyanate-N=C=SThiourea9.0 - 9.5Carbonate-bicarbonate
Aldehyde-CHOSecondary Amine~7.0Phosphate
Carboxylic Acid-COOHAmideVariableNon-amine containing

Table 2: Buffer Compatibility

BufferCompatibility with Amine-Reactive ReagentsNotes
PhosphateCompatible A good choice for many bioconjugation reactions.[18][19][20]
Sodium BicarbonateCompatible Suitable for reactions requiring a slightly alkaline pH.[18][19][20]
BorateCompatible Can be used as an alternative to bicarbonate buffers.
TrisNot Recommended Contains a primary amine that will compete in the reaction.[18][21]
GlycineNot Recommended Contains a primary amine and will interfere with the conjugation.[21]

Logical Relationship of Reagent Selection

The selection of a suitable reagent depends on the desired final conjugate and the stability of the molecule to be conjugated.

Decision Tree for Reagent Selection

G Start Start Desired Bond Type? Desired Bond Type? Start->Desired Bond Type? Amide Amide Desired Bond Type?->Amide Amide Thiourea Thiourea Desired Bond Type?->Thiourea Thiourea Secondary Amine Secondary Amine Desired Bond Type?->Secondary Amine Secondary Amine Use NHS Ester or\nCarboxylic Acid + Coupling Agent Use NHS Ester or Carboxylic Acid + Coupling Agent Amide->Use NHS Ester or\nCarboxylic Acid + Coupling Agent Use Isothiocyanate Use Isothiocyanate Thiourea->Use Isothiocyanate Use Aldehyde Use Aldehyde Secondary Amine->Use Aldehyde

Reagent Selection Guide

References

Application Notes and Protocols: Designing PROTACs for Specific E3 Ligases Using AHPC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3]

This document provides detailed application notes and protocols for designing and evaluating PROTACs that utilize (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based linkers. It is important to note that the AHPC moiety is a high-affinity ligand specifically for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] Consequently, the information herein is primarily focused on the design of VHL-recruiting PROTACs. There is currently no evidence to support the use of AHPC linkers for the recruitment of other E3 ligases.

Data Presentation: Performance of AHPC-Based PROTACs

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[5] The following table summarizes quantitative data for selected VHL-recruiting PROTACs, illustrating the impact of linker modifications and target proteins on degradation potency.

PROTAC Name/IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-771BET ProteinsCRPC cells<1>90[6]
GMB-475BCR-ABL1Ba/F3 cells1100Not Reported[7]
Representative BRD4 DegraderBRD4Not SpecifiedSub-micromolarNot Reported[5]
Representative KRAS G12D DegraderKRAS G12DVarious Cancer CellsVariesNot Reported[8]
HDAC Degrader 7HDAC1/HDAC3HCT116910/640>50[9]
HDAC Degrader 9HDAC1/HDAC3HCT116550/530>50[9]
HDAC Degrader 22HDAC3HCT11644077[9]

Experimental Protocols

Synthesis of an AHPC-PEG-Acid Linker

This protocol describes a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a POI ligand with a suitable amine functionality.[4]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][10]

Materials:

  • Cell line expressing the target protein

  • AHPC-based PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[11]

Materials:

  • Cell line expressing the target protein and VHL

  • AHPC-based PROTAC

  • Non-denaturing lysis buffer with protease inhibitors

  • Antibody against the E3 ligase (VHL) or the POI

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC for the desired time.

    • Lyse the cells in non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation.

  • Pre-clearing the Lysate:

    • Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-VHL) to the pre-cleared lysate and incubate overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads and wash them multiple times with wash buffer.

    • Elute the bound proteins by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase (VHL). The presence of the POI in the VHL immunoprecipitate (and vice-versa) confirms the formation of the ternary complex.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Characterization

This is a sensitive, high-throughput assay to quantify the formation of the ternary complex in vitro.[12][13]

Materials:

  • Purified recombinant POI and VHL-ElonginB-ElonginC (VCB) complex

  • Tagged antibodies (e.g., anti-tag-Tb cryptate and anti-tag-d2)

  • AHPC-based PROTAC

  • Assay buffer

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add the PROTAC dilutions.

    • Add the purified POI and VCB complex.

    • Add the tagged antibodies.

  • Incubation and Measurement:

    • Incubate the plate at room temperature to allow for complex formation.

    • Measure the HTRF signal using a plate reader. An increase in the FRET signal indicates ternary complex formation.

  • Data Analysis:

    • Plot the HTRF signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.[12]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (AHPC-Linker-POI Ligand) TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cellular Evaluation Design PROTAC Design (POI Ligand, AHPC, Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification BindingAssay Binary Binding Assays (POI & VHL) Purification->BindingAssay TernaryComplexAssay Ternary Complex Formation (HTRF, Co-IP) BindingAssay->TernaryComplexAssay DegradationAssay Protein Degradation (Western Blot, DC50/Dmax) TernaryComplexAssay->DegradationAssay FunctionalAssay Downstream Functional Assays DegradationAssay->FunctionalAssay Signaling_Pathway PROTAC AHPC-based PROTAC TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex Induces formation of Ubiquitination POI Poly-ubiquitination TernaryComplex->Ubiquitination Leads to Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Targets for Downstream Inhibition of Downstream Signaling & Cellular Effects Degradation->Downstream Results in

References

Troubleshooting & Optimization

Technical Support Center: PROTAC Synthesis with (S,R,S)-AHPC-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the VHL E3 ligase ligand conjugate, (S,R,S)-AHPC-PEG4-NH2.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction between my carboxylic acid-functionalized warhead and (S,R,S)-AHPC-PEG4-NH2 has a very low yield. Where should I start troubleshooting?

Low yields in amide coupling are a frequent challenge in PROTAC synthesis.[1] The issue can typically be traced to one of four areas: starting material integrity, reaction conditions, coupling reagent activity, or the presence of inhibitory salts.

Troubleshooting Steps:

  • Verify Starting Materials: Confirm the purity and identity of your warhead-acid and the (S,R,S)-AHPC-PEG4-NH2 linker via LC-MS and NMR. Ensure the linker, which is often supplied as a hydrochloride salt, has been stored correctly to prevent degradation.[1][2]

  • Address the Amine Salt: (S,R,S)-AHPC-PEG4-NH2 is commonly supplied as a hydrochloride or TFA salt.[3][4] The amine salt must be neutralized in situ for the coupling reaction to proceed. Failure to add a sufficient amount of a non-nucleophilic base is a common cause of low conversion.[5]

  • Optimize Coupling Reagents & Conditions: The choice of coupling reagent and reaction solvent can significantly impact yield.[6] For sterically hindered substrates, phosphonium (B103445) or aminium/uronium-based reagents like HATU or HBTU are often more effective than carbodiimides (e.g., EDC).[7][8] NMP has been identified as a highly effective solvent for these types of couplings, often outperforming DMF or DMA.[5]

  • Monitor the Reaction: Use LC-MS to monitor the consumption of starting materials and the formation of the desired product. If the reaction stalls, it may indicate reagent decomposition or side reactions.

Q2: I'm performing the coupling reaction with the hydrochloride salt of (S,R,S)-AHPC-PEG4-NH2. How much base should I add?

When using the hydrochloride salt of the amine, at least 2-3 equivalents of a tertiary amine base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are required.

  • 1 equivalent is consumed to neutralize the HCl salt, forming the free amine.

  • 1-2 additional equivalents are needed to facilitate the amide coupling reaction itself, particularly when using aminium/uronium reagents like HATU.[1]

Insufficient base is a primary reason for failed or low-yielding reactions when starting from an amine salt.[5]

Q3: My LC-MS shows multiple peaks after the coupling reaction. What are the likely side products?

Several side reactions can occur during amide coupling, leading to a complex mixture of products.

  • Unreacted Starting Materials: The most common "impurities" are simply your unreacted warhead-acid and the AHPC-PEG4-NH2 linker.[9]

  • Double Acylation of the Linker: While less common with this specific linker, some linkers with multiple nucleophilic sites could be acylated more than once.

  • Racemization: With carbodiimide (B86325) reagents like EDC, racemization of chiral centers adjacent to the carboxylic acid can occur. This can be minimized by adding HOBt or using reagents like HATU.[10]

  • Byproducts from Coupling Reagents:

    • EDC: Forms a water-soluble urea (B33335) byproduct, which is typically easy to remove.[8]

    • HATU/HBTU: Can react with the free amine of your linker if used in large excess, forming a guanidinium (B1211019) byproduct that caps (B75204) the amine and prevents the desired reaction.[10]

Q4: Purification of my final PEGylated PROTAC by reverse-phase HPLC is difficult, showing broad peaks and poor recovery. What can I do?

The purification of PEGylated PROTACs is notoriously challenging due to their physicochemical properties.[9] The PEG chain increases hydrophilicity and can cause molecules to exhibit similar retention times, making separation from impurities difficult.[9][11]

Strategies for Improved Purification:

  • Optimize HPLC Conditions:

    • Column Choice: C4 or C8 columns are often more suitable for large, hydrophobic PROTACs than the standard C18, as they provide slightly less retention.

    • Gradient: Use a shallow gradient of acetonitrile (B52724) in water (with 0.1% TFA or formic acid) to improve the resolution between your product and closely eluting impurities.[9]

    • Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing solvent viscosity and improving mass transfer.

  • Alternative Chromatography:

    • Size Exclusion Chromatography (SEC): Can be a useful first step to separate the large PROTAC molecule from smaller unreacted starting materials or reagent byproducts.[9][12]

    • Ion Exchange Chromatography (IEX): Effective if your PROTAC and impurities have different net charges.[12]

Quantitative Data Summary

Table 1: Comparison of Common Amide Coupling Reagents for PROTAC Synthesis

Coupling ReagentAdditiveBase (eq.)Typical SolventAdvantagesCommon Issues
EDC HOBt or Oxyma2-3DMF, DCMCost-effective; water-soluble urea byproduct.[8]Lower efficiency for hindered substrates; risk of racemization.[10]
HATU None2-4DMF, NMPHigh efficiency; fast reaction times; low racemization.[7][8]Higher cost; can cap amine if used in large excess.[10]
HBTU / TBTU None2-4DMF, NMPSimilar to HATU, very effective.Can cap amine if used in large excess.
PyBOP None2-4DMF, NMPGood for hindered couplings; low racemization.Forms carcinogenic HMPA byproduct.[8]

Experimental Protocols

Protocol 1: General Amide Coupling with (S,R,S)-AHPC-PEG4-NH2

This protocol describes a general procedure for coupling a carboxylic acid-containing warhead to (S,R,S)-AHPC-PEG4-NH2 using HATU.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid warhead (1.0 eq) in anhydrous NMP or DMF.

  • Amine Addition: Add the (S,R,S)-AHPC-PEG4-NH2 salt (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes to ensure neutralization of the amine salt.[1]

  • Activator Addition: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous NMP or DMF.

  • Coupling: Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the consumption of the limiting starting material is observed.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by reverse-phase HPLC.

Visualizations

Diagrams of Workflows and Logic

G cluster_start Starting Materials Warhead Warhead-COOH Coupling Amide Coupling (HATU, DIPEA, NMP) Warhead->Coupling Linker (S,R,S)-AHPC-PEG4-NH2 Linker->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification RP-HPLC Purification Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final Final PROTAC Characterization->Final

Caption: A generalized workflow for the synthesis of a PROTAC.

G Start Low PROTAC Yield Check_SM Check Starting Material Purity? Start->Check_SM Check_Base Sufficient Base Added (2-3 eq)? Check_SM->Check_Base  Yes Sol_SM Solution: Re-purify or acquire new starting materials. Check_SM->Sol_SM  No Check_Reagent Coupling Reagent (e.g., HATU) Fresh? Check_Base->Check_Reagent  Yes Sol_Base Solution: Increase DIPEA to 3 eq. to neutralize salt & drive reaction. Check_Base->Sol_Base  No Check_Solvent Solvent Anhydrous & Appropriate (NMP)? Check_Reagent->Check_Solvent  Yes Sol_Reagent Solution: Use fresh, high-quality coupling reagents. Check_Reagent->Sol_Reagent  No Sol_Solvent Solution: Use anhydrous solvent; consider switching to NMP. Check_Solvent->Sol_Solvent  No

Caption: A decision tree for troubleshooting low-yield coupling reactions.

G POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Warhead E3 VHL E3 Ligase E3->Ternary AHPC PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for a VHL-recruiting PROTAC.

References

Technical Support Center: (S,R,S)-AHPC-PEG4-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG4-NH2 conjugates. The focus is on addressing solubility challenges that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG4-NH2 and what is its primary application?

(S,R,S)-AHPC-PEG4-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1][2][4] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a building block to link a target protein ligand to the VHL E3 ligase, leading to the degradation of the target protein.

Q2: What is the role of the PEG4 linker in (S,R,S)-AHPC-PEG4-NH2?

The 4-unit polyethylene glycol (PEG4) linker serves multiple crucial functions. Primarily, its hydrophilic nature is intended to improve the solubility and reduce the aggregation of the resulting conjugate, especially when attached to a hydrophobic payload or protein.[5][6][7] PEG linkers can also enhance the pharmacokinetic properties of a molecule by increasing its hydrodynamic volume, which can lead to a longer circulation half-life.[6][8]

Q3: What are the general solubility characteristics of (S,R,S)-AHPC-PEG4-NH2 and its hydrochloride salt?

The free base form of (S,R,S)-AHPC-PEG4-NH2 is reported to be soluble in DMSO.[1] The hydrochloride salt form generally exhibits improved solubility in aqueous solutions and other polar solvents.[4][9] For example, the hydrochloride salt is soluble in DMSO, water, and ethanol.[9] It is always recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1]

Q4: How does conjugation of (S,R,S)-AHPC-PEG4-NH2 to a protein or payload affect the solubility of the final conjugate?

The overall solubility of the final conjugate is influenced by the physicochemical properties of all its components: the antibody or protein, the (S,R,S)-AHPC-PEG4-NH2 linker, and the payload.[10][] While the PEG4 linker is designed to enhance solubility, conjugating it to a highly hydrophobic payload can still result in a final conjugate with poor aqueous solubility.[5][] The drug-to-antibody ratio (DAR) is another critical factor; a higher DAR with a hydrophobic payload can increase the overall hydrophobicity and lead to aggregation and reduced solubility.[5][]

Troubleshooting Guide

This guide addresses common solubility issues encountered when working with (S,R,S)-AHPC-PEG4-NH2 conjugates.

Issue 1: My (S,R,S)-AHPC-PEG4-NH2 conjugate has precipitated out of solution.

  • Question: What are the initial steps to redissolve my conjugate?

    • Answer: The first step is to gently warm the solution to 37°C and vortex or sonicate for a short period. If the precipitate does not redissolve, it may be necessary to adjust the buffer conditions.

  • Question: What buffer parameters can I modify to improve solubility?

    • Answer:

      • pH: The solubility of a protein conjugate is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least 1-2 units away from the pI can significantly improve solubility.[12]

      • Ionic Strength: Increasing the ionic strength of the buffer by adding salts like NaCl (e.g., 150 mM) can help to shield electrostatic interactions that may lead to aggregation.[12]

      • Additives: The inclusion of solubility-enhancing excipients can be beneficial. Common additives include:

        • Sugars and Polyols: Sucrose, trehalose, or glycerol (B35011) can stabilize the conjugate and improve solubility.[12]

        • Amino Acids: Arginine and glycine (B1666218) are known to suppress aggregation and increase the solubility of proteins.

        • Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.1%) of surfactants like Polysorbate 20 or Polysorbate 80 can prevent aggregation.

Issue 2: I am observing aggregation of my antibody-drug conjugate (ADC) during or after the conjugation reaction.

  • Question: What are the likely causes of aggregation during the conjugation process?

    • Answer: Aggregation during conjugation can be caused by several factors:

      • High Hydrophobicity: The conjugated payload may be highly hydrophobic, and as the DAR increases, the overall hydrophobicity of the ADC can lead to aggregation.[]

      • Buffer Conditions: The conjugation buffer may not be optimal for maintaining the stability of the ADC.

      • Protein Concentration: High concentrations of the antibody during the reaction can sometimes promote aggregation.

  • Question: How can I prevent aggregation during conjugation and purification?

    • Answer:

      • Optimize Conjugation Conditions:

        • Consider performing the conjugation at a lower temperature (e.g., 4°C) to improve protein stability.[12]

        • Ensure the conjugation buffer has an appropriate pH and ionic strength.

      • Purification Strategy:

        • Immediately after conjugation, purify the ADC to remove unreacted payload and other impurities that might contribute to instability.

        • Methods like size exclusion chromatography (SEC) or hydroxyapatite (B223615) chromatography (HAP) can be effective in removing aggregates.[13][14]

Quantitative Data

Table 1: Solubility of (S,R,S)-AHPC-PEG4-NH2 and its Hydrochloride Salt

CompoundSolventConcentrationObservationsReference
(S,R,S)-AHPC-PEG4-NH2DMSO170 mg/mL (256.09 mM)Requires sonication; hygroscopic DMSO can affect solubility.[1]
(S,R,S)-AHPC-PEG4-NH2 hydrochlorideDMSO100 mg/mL (142.79 mM)Use fresh DMSO.[9]
This compoundWater100 mg/mL (142.79 mM)[9]
This compoundEthanol100 mg/mL (142.79 mM)[9]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with (S,R,S)-AHPC-PEG4-NH2-Payload

This protocol assumes the payload has been pre-activated with a reactive group (e.g., NHS ester) to react with the amine of (S,R,S)-AHPC-PEG4-NH2, and the resulting conjugate has a maleimide (B117702) group for reaction with a reduced antibody.

  • Antibody Preparation:

    • Dialyze the antibody into a suitable reaction buffer (e.g., 1X PBS, pH 7.2-7.4).[15] Tris or glycine buffers should be avoided as they contain primary amines that can compete in the reaction.[15]

    • Adjust the antibody concentration to 2-10 mg/mL.[15]

  • Antibody Reduction (for thiol-maleimide conjugation):

    • Add a reducing agent such as DTT or TCEP to the antibody solution. The amount will depend on the desired number of free thiols (related to the target DAR).

    • Incubate at 37°C for 1 hour.[16]

    • Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with reaction buffer.[16]

  • Conjugation:

    • Add the (S,R,S)-AHPC-PEG4-NH2-payload-maleimide to the reduced antibody solution. A molar excess of the payload-linker is typically used.

    • Incubate the reaction mixture at 4°C or room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purification:

    • Purify the ADC using a suitable chromatography method such as SEC to remove unreacted payload-linker and other impurities.

    • Characterize the purified ADC for DAR, purity, and aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange, Concentration) reduction Antibody Reduction (e.g., with TCEP) antibody_prep->reduction linker_payload_prep Linker-Payload Preparation ((S,R,S)-AHPC-PEG4-NH2 + Payload) conjugation Conjugation Reaction linker_payload_prep->conjugation reduction->conjugation purification Purification (e.g., SEC, HAP) conjugation->purification analysis Characterization (DAR, Purity, Aggregation) purification->analysis

Caption: Experimental workflow for the preparation and purification of an antibody-(S,R,S)-AHPC-PEG4-NH2 conjugate.

solubility_factors cluster_conjugate Conjugate Properties cluster_solution Solution Environment hydrophobicity Payload Hydrophobicity solubility Overall Solubility & Aggregation hydrophobicity->solubility dar Drug-to-Antibody Ratio (DAR) dar->solubility conjugation_site Conjugation Site conjugation_site->solubility ph pH ph->solubility ionic_strength Ionic Strength ionic_strength->solubility additives Excipients/Additives additives->solubility

Caption: Key factors influencing the solubility and aggregation of (S,R,S)-AHPC-PEG4-NH2 conjugates.

References

Technical Support Center: Enhancing Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is not just a spacer; it critically influences the PROTAC's efficacy and drug-like properties.[2][3] PEG linkers, made of repeating ethylene (B1197577) glycol units, are frequently used to impart a balance of flexibility and hydrophilicity.[1] This can help overcome challenges associated with the large and often lipophilic nature of PROTACs, which can lead to poor solubility.[1]

Q2: How does a PEG linker influence the cell permeability of a PROTAC?

The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity from PEGylation can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[1][4] This "chameleon-like" effect can shield the PROTAC's polar surface area, creating a more compact structure with intramolecular hydrogen bonds that is more favorable for crossing the cell membrane.[1][4][5] However, increasing the number of PEG units generally increases the molecular weight and number of hydrogen bond acceptors, which can reduce permeability.[6]

Q3: Does the length of the PEG linker matter for PROTAC activity?

Yes, the linker length is a critical parameter.[3] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] If the linker is too short, it can cause steric clashes, preventing the complex from forming.[3] If it's too long, it may reduce the cooperative binding between the proteins, leading to a less stable complex and inefficient degradation.[3] Therefore, optimizing linker length is crucial for efficacy.[7]

Q4: Can PEG linkers have any drawbacks?

While beneficial, PEG linkers can present challenges. The non-biodegradable nature of PEG can sometimes trigger an immune response, leading to the production of anti-PEG antibodies.[8][9] This can cause hypersensitivity reactions or accelerated clearance of the drug.[9][10] Additionally, high concentrations of PEGylated therapeutics have been associated with cellular vacuolation, particularly in the renal tubular epithelium.[11]

Troubleshooting Guide

Problem 1: My PROTAC shows low or no degradation of the target protein.

This is a common issue with several potential causes. Follow this workflow to diagnose the problem.

G start No / Weak Degradation Observed q_perm Is Cell Permeability Adequate? start->q_perm sol_perm Improve Permeability: - Optimize PEG linker length - Introduce lipophilic moieties - Employ prodrug strategies q_perm->sol_perm No q_engage Is the PROTAC Engaging the Target & E3 Ligase in the Cell? q_perm->q_engage Yes sol_perm->q_engage sol_engage Confirm Target Engagement: - Run CETSA or NanoBRET assays - Verify E3 ligase expression in cell line - Check warhead binding affinity q_engage->sol_engage No q_ternary Is a Stable Ternary Complex Forming? q_engage->q_ternary Yes sol_engage->q_ternary sol_ternary Optimize Ternary Complex: - Redesign/vary linker (length, composition) - Use biophysical assays (TR-FRET, SPR) - Consider a different E3 ligase q_ternary->sol_ternary No q_ubiq Is the Target Protein Being Ubiquitinated? q_ternary->q_ubiq Yes sol_ternary->q_ubiq sol_ubiq Confirm Ubiquitination: - Perform in-cell ubiquitination assay - Inefficient ubiquitination points to   unproductive complex geometry q_ubiq->sol_ubiq No end_point Successful Degradation q_ubiq->end_point Yes

Caption: A logical workflow for troubleshooting lack of PROTAC activity.[12]

Problem 2: I'm observing a "hook effect" with my PROTAC.

The "hook effect" is when the degradation of the target protein decreases at high PROTAC concentrations.[12] This happens because the PROTAC is more likely to form separate binary complexes with either the target or the E3 ligase, rather than the productive ternary complex required for degradation.[12]

  • Solution 1: Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to identify the bell-shaped curve characteristic of the hook effect and find the optimal concentration for maximal degradation.[2][12]

  • Solution 2: Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[12]

  • Solution 3: Use Biophysical Assays: Employ methods like TR-FRET or SPR to measure ternary complex formation at different concentrations and correlate this with the observed degradation profile.[12]

Problem 3: My experimental results are inconsistent.

Inconsistent degradation can stem from experimental variability.

  • Solution 1: Standardize Cell Culture Conditions: Cell health, passage number, and confluency can impact the ubiquitin-proteasome system.[12] Use cells within a consistent passage number range and maintain uniform seeding densities for all experiments.

  • Solution 2: Check PROTAC Stability: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[12] Degradation of the compound itself will lead to variable results.

Quantitative Data Summary

The following tables provide representative data on how PEG linkers can influence the physicochemical and permeability properties of PROTACs.

Table 1: Impact of PEG Linker Length on PROTAC Permeability

This table summarizes representative permeability data for PROTACs with varying PEG linker lengths. Data is illustrative and compiled from multiple sources.[6][13][14]

PROTAC IDTarget LigandE3 Ligase LigandLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC ABET InhibitorPomalidomidePEG40.8 ± 0.1
PROTAC BAndrogen ReceptorThalidomidePEG-like< 0.1
PROTAC CBET InhibitorVHL LigandPEG31.2 ± 0.2
MZ Series (7)JQ1VH0321-unit PEG0.6
MZ Series (9)JQ1VH0323-unit PEG0.006
AT Series (15)AT1VH0321-unit PEG0.005
AT Series (16)AT1VH0322-unit PEG0.0025

Note: Lower Papp values indicate lower passive permeability. A significant drop in permeability is often observed as the PEG chain length increases.[6]

Table 2: Physicochemical Properties of Representative PEGylated PROTACs

This table illustrates how linker composition affects key physicochemical properties that influence permeability. Data is illustrative and compiled from various sources.[1]

PROTAC IDLinker CompositionMW ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC 1PEG4~9503.5180412
PROTAC 2PEG6~10403.2205414
PROTAC 3Alkyl C8~9205.1155410
PROTAC 4PEG2-Piperazine~9802.8195513

Abbreviations: MW (Molecular Weight), cLogP (Calculated LogP), TPSA (Topological Polar Surface Area), HBD (Hydrogen Bond Donors), HBA (Hydrogen Bond Acceptors).

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay measures passive diffusion across an artificial lipid membrane and is useful for early-stage screening.[13][15]

Workflow Diagram

cluster_0 Setup cluster_1 Incubation cluster_2 Analysis a0 Prepare Donor Plate (PROTAC solution) b0 Assemble Sandwich: Donor + Filter + Acceptor a0->b0 a1 Prepare Acceptor Plate (Buffer) a1->b0 a2 Coat Filter Plate with Lipid Solution a2->b0 b1 Incubate (e.g., 4-18 hours) b0->b1 c0 Separate Plates b1->c0 c1 Measure PROTAC Conc. in Both Plates (LC-MS/MS) c0->c1 c2 Calculate Papp Value c1->c2 G PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation Cell Cell Membrane Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Technical Support Center: (S,R,S)-AHPC-PEG4-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S,R,S)-AHPC-PEG4-NH2 hydrochloride. This resource aims to address common issues encountered during experimental procedures involving this PROTAC E3 ligase ligand-linker conjugate.

Troubleshooting Guide

This section addresses specific stability-related issues that may arise during the handling and use of this compound in a question-and-answer format.

Question 1: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of the compound in my media?

Answer: Yes, inconsistent results can be a sign of compound degradation in aqueous solutions like cell culture media. The PEG linker and the terminal amine group can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in the media.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous media for extended periods.

  • pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range for your experiment. Significant deviations in pH can accelerate the degradation of the compound.

  • Control Experiments: Include a positive and negative control in your experiments to differentiate between compound instability and other experimental variables.

  • Stability Check: To confirm if degradation is occurring, you can perform a simple stability check. Incubate the compound in your cell culture medium for the duration of your experiment, and then analyze the sample using HPLC to look for the appearance of degradation peaks.

Question 2: My stock solution in DMSO has turned yellow and shows extra peaks on the HPLC chromatogram. What could be the cause?

Answer: The yellowing of your DMSO stock solution and the appearance of extra HPLC peaks are indicative of degradation. Several factors could contribute to this:

  • Moisture Contamination: DMSO is hygroscopic and can absorb moisture from the air. Water contamination can lead to hydrolysis of the compound, even when stored at low temperatures.

  • Oxidation: The PEG linker can be susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Improper Storage: Storing the DMSO stock solution at inappropriate temperatures or for extended periods can lead to degradation.

Troubleshooting Steps:

  • Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solutions.

  • Proper Handling: Minimize the exposure of the stock solution to air and light. Use amber vials and blanket the solution with an inert gas like argon or nitrogen before sealing.

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C for long-term stability. For short-term use, aliquoting the stock solution can prevent multiple freeze-thaw cycles.

  • Quality Control: Before use, it is good practice to check the purity of your stock solution by HPLC, especially if it has been stored for a prolonged period.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored at -20°C, kept dry, and protected from light. The hydrochloride salt form enhances its stability and ease of handling.

Q2: What is the recommended solvent for preparing stock solutions?

A2: Anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions. It is crucial to use anhydrous solvents to minimize moisture-related degradation.

Q3: How long are stock solutions of this compound stable?

A3: The stability of stock solutions depends on the solvent and storage conditions. As a general guideline:

  • In anhydrous DMSO or DMF, stock solutions can be stable for up to 1 month at -20°C and up to 6 months at -80°C when stored properly (protected from light and moisture).

  • It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Q4: Can I prepare stock solutions in water or PBS?

A4: While the hydrochloride salt form improves water solubility, preparing aqueous stock solutions for long-term storage is not recommended due to the risk of hydrolysis. If you need to use an aqueous solution, it should be prepared fresh immediately before use and any unused portion should be discarded.

Q5: What are the potential degradation pathways for this compound?

A5: The primary potential degradation pathways include:

  • Hydrolysis: The amide and ether linkages in the molecule can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The polyethylene (B3416737) glycol (PEG) chain can be prone to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation.

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following table provides a general overview of expected stability based on the chemical nature of similar PROTACs and PEGylated compounds. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

ConditionStressorExpected StabilityPotential Degradants
Hydrolytic 0.1 M HCl, 60°CLowHydrolyzed amide and ether linkages
0.1 M NaOH, 60°CLowHydrolyzed amide and ether linkages
pH 7.4 buffer, 37°CModerateMinor hydrolysis products
Oxidative 3% H₂O₂, RTModerate to LowOxidized PEG chain products
Photolytic UV light (e.g., 254 nm)Moderate to LowPhotodegradation products
Thermal 80°C, solid stateHighMinimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C and sample at defined time points.

    • Neutralize each sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Sample at defined time points and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette) and the solid compound to a UV light source (e.g., 254 nm) for a defined period.

    • Keep a control sample in the dark.

    • Sample at defined time points for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C.

    • Sample at defined time points, dissolve in a suitable solvent, and analyze by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Materials:

  • Forced degradation samples from Protocol 1

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade solvents (acetonitrile, methanol, water) and buffers (e.g., ammonium (B1175870) acetate, formic acid)

Methodology:

  • Initial Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound has maximum absorbance (determine by UV scan).

  • Method Optimization:

    • Inject the unstressed compound to determine its retention time.

    • Inject each of the forced degradation samples.

    • Analyze the chromatograms to see if the degradation products are well-separated from the parent peak and from each other.

    • If separation is not optimal, adjust the gradient slope, mobile phase composition (e.g., change the organic solvent to methanol, use a different buffer), or column chemistry.

  • Method Validation (as per ICH guidelines):

    • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by the separation of the parent peak from degradation peaks.

    • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Precision: Evaluate the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Assay Results A Inconsistent Experimental Results Observed B Could it be Compound Stability? A->B C Prepare Fresh Solutions Immediately Before Use B->C Yes I Investigate Other Experimental Variables (e.g., cell health, reagent quality) B->I No D Monitor and Control pH of Media C->D E Perform Stability Check (HPLC Analysis of Compound in Media) D->E F Degradation Confirmed E->F G Implement Corrective Actions: - Use fresh solutions - Minimize incubation time F->G Yes H No Degradation Observed F->H No H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_pathway Potential Degradation Pathways Compound (S,R,S)-AHPC-PEG4-NH2 hydrochloride Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation (UV Light) Compound->Photodegradation Degradant1 Hydrolyzed Amide/ Ether Products Hydrolysis->Degradant1 Degradant2 Oxidized PEG Products Oxidation->Degradant2 Degradant3 Photodegraded Products Photodegradation->Degradant3

Caption: Potential degradation pathways for (S,R,S)-AHPC-PEG4-NH2 HCl.

G cluster_workflow Experimental Workflow for Stability-Indicating Method Development A Perform Forced Degradation Studies B Develop HPLC Method (Column, Mobile Phase, Gradient) A->B C Analyze Stressed Samples B->C D Optimize Separation of Parent and Degradant Peaks C->D D->B Not Separated E Validate Method (ICH Guidelines) D->E Separated F Use Validated Method for Routine Stability Testing E->F

Technical Support Center: Optimizing Reaction Conditions for AHPC-Linker Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs). The focus is on the crucial step of coupling (S,R,S)-AHPC, a von Hippel-Lindau (VHL) E3 ligase ligand, to chemical linkers.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC and what is its function in a PROTAC?

(S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the context of a PROTAC, AHPC acts as the E3 ligase-recruiting element. By binding to VHL, it brings the E3 ligase into close proximity with a target protein, facilitating the ubiquitination and subsequent degradation of that protein.[2]

Q2: What are the most common linkers coupled to AHPC?

The linkers most commonly used in AHPC-based PROTACs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3] The choice of linker is critical, as its length, composition, and attachment points significantly influence the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4] The inclusion of PEG motifs can enhance the aqueous solubility of the PROTAC molecule.[3]

Q3: What is the primary chemical reaction used to couple a linker to AHPC?

The most common method for attaching a linker to AHPC is through the formation of a stable amide bond. This is typically achieved using standard peptide coupling conditions, where the amine group on one molecule reacts with a carboxylic acid on the other in the presence of coupling agents.[5]

Q4: Which key parameters should be optimized for a successful AHPC-linker coupling reaction?

To achieve high efficiency in AHPC-linker coupling, the following parameters should be carefully optimized:

  • Coupling Reagents : The selection of appropriate coupling agents (e.g., HATU, HOBt) and a suitable base (e.g., DIPEA) is crucial for driving the reaction to completion.[3]

  • Reaction Time and Temperature : These conditions must be controlled to ensure the reaction completes without causing degradation of the reactants or the product.

  • Stoichiometry : The molar ratios of AHPC, the linker, and the coupling reagents need to be optimized to maximize the yield of the desired conjugate.

  • Solvent : Anhydrous polar aprotic solvents like DMF or DCM are typically used to ensure all reactants are fully dissolved.[3]

Q5: How can I effectively monitor the progress of the coupling reaction?

Reaction progress should be monitored using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the tracking of the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired AHPC-Linker Conjugate

Possible CauseTroubleshooting Steps
Inefficient Coupling Optimize the choice and concentration of coupling reagents (e.g., HATU, HOBt, DIPEA).[3] Ensure all reagents are fresh and that anhydrous conditions are maintained, as moisture can inactivate the coupling agents.
Degradation of Reactants or Product Assess the stability of your specific AHPC and linker molecules under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration.
Incorrect Stoichiometry Verify the purity and accurately calculate the molecular weights of all starting materials to ensure precise molar ratios. Experiment with varying the equivalents of the linker and coupling reagents.
Poor Solubility Confirm that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider alternative anhydrous solvents.[3]

Problem 2: Presence of Multiple Side Products

Possible CauseTroubleshooting Steps
Side Reactions Ensure that all other reactive functional groups on the AHPC and linker molecules are adequately protected with orthogonal protecting groups that are stable under the coupling conditions.
Epimerization If chiral centers are present in the linker or target ligand, be mindful of potential epimerization under basic conditions. The use of milder coupling agents or bases can mitigate this issue.
Impure Starting Materials Verify the purity of your starting materials using analytical methods like NMR and LC-MS. Purify the reactants if necessary before proceeding with the coupling reaction.

Problem 3: Difficulty in Purifying the Final Product

Possible CauseTroubleshooting Steps
Co-elution of Product and Starting Materials Optimize the purification method, such as the solvent gradient in flash column chromatography.[3] Modifying the protecting groups on the linker can alter the polarity of the product, potentially improving separation.
Product Instability during Purification If the product is sensitive to silica (B1680970) gel, consider alternative purification techniques like preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentCommon Activator AdditiveTypical BaseKey Characteristics
HATU HOBtDIPEAHighly efficient and fast-acting, often used for challenging or sterically hindered couplings.[3]
HBTU HOBtDIPEAA widely used and effective coupling reagent, similar to HATU.
EDC DMAP-A carbodiimide-based reagent, often used for reactions in both organic and aqueous media.
COMU -DIPEAA third-generation uronium-type coupling agent known for its high efficiency and low rate of epimerization.

Experimental Protocols

Protocol 1: Synthesis of an (S,R,S)-AHPC-PEG-Acid Linker

This protocol provides a general method for the synthesis of an AHPC-linker conjugate that has a terminal carboxylic acid. This product can then be used for subsequent coupling to a target protein ligand that possesses a reactive amine group.[3]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a Boc-protected carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Coupling of AHPC to the PEG Linker:

    • In an inert atmosphere, dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in anhydrous DMF.

    • Add HATU, HOBt, and DIPEA to the reaction mixture.

    • Stir the solution at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by LC-MS.

    • Once the reaction is complete, quench the reaction and purify the crude product using flash column chromatography.[3]

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified AHPC-PEG-Boc conjugate in a solution of TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the final (S,R,S)-AHPC-PEG-acid linker.

    • Confirm the identity and purity of the final product by NMR and LC-MS.[3]

Mandatory Visualization

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target Ligand (Warhead) Target Ligand (Warhead) Linker Linker Target Ligand (Warhead)->Linker covalent bond AHPC (VHL Ligand) AHPC (VHL Ligand) Linker->AHPC (VHL Ligand) covalent bond

Caption: General structure of an (S,R,S)-AHPC-based PROTAC.

experimental_workflow Start Start Reactants Dissolve AHPC & Linker in Anhydrous DMF Start->Reactants Coupling Add Coupling Reagents (e.g., HATU, HOBt, DIPEA) Reactants->Coupling Incubation Stir at Room Temperature (12-24h) Coupling->Incubation Monitoring Monitor Progress by LC-MS Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purify via Flash Chromatography Monitoring->Purification Reaction Complete Deprotection Deprotect with TFA in DCM Purification->Deprotection Final_Product Final AHPC-Linker Conjugate Deprotection->Final_Product End End Final_Product->End

Caption: Experimental workflow for AHPC-linker coupling.

troubleshooting_workflow Start Low/No Product Yield Check_Reagents Are reagents fresh & anhydrous? Start->Check_Reagents Optimize_Coupling Optimize Coupling Reagents & Stoichiometry Check_Reagents->Optimize_Coupling Yes Analyze_Purity Check Purity of Starting Materials Check_Reagents->Analyze_Purity No Check_Conditions Vary Reaction Time & Temperature Optimize_Coupling->Check_Conditions Check_Solubility Are all reactants soluble? Check_Conditions->Check_Solubility Change_Solvent Try Alternative Solvent System Check_Solubility->Change_Solvent No End Successful Coupling Check_Solubility->End Yes Change_Solvent->End Analyze_Purity->Start Purify & Retry

Caption: Troubleshooting decision tree for AHPC-linker coupling.

References

Technical Support Center: Refining PROTAC® Design to Minimize Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Proteolysis-Targeting Chimera (PROTAC®) design. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in PROTAC® experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs and how does it affect their function?

Answer: In PROTAC® technology, steric hindrance refers to the spatial arrangement of the PROTAC® molecule, the target Protein of Interest (POI), and the E3 ligase, which may prevent the formation of a stable and productive ternary complex.[1] This complex is essential for the ubiquitination and subsequent degradation of the target protein.[2][3] Steric clashes can occur if the linker is too short or rigid, if the attachment points on the ligands are suboptimal, or if unfavorable protein-protein interactions exist between the POI and the E3 ligase.[1][4] Ultimately, significant steric hindrance leads to reduced degradation efficiency.[1]

Steric_Hindrance cluster_0 Optimal Ternary Complex (Low Steric Hindrance) cluster_1 Steric Hindrance Impedes Complex Formation POI_A Target Protein (POI) PROTAC_A PROTAC POI_A->PROTAC_A E3_A E3 Ligase E3_A->PROTAC_A SUCCESS Productive Ubiquitination -> Degradation PROTAC_A->SUCCESS POI_B Target Protein (POI) PROTAC_B PROTAC POI_B->PROTAC_B E3_B E3 Ligase E3_B->PROTAC_B CLASH Steric Clash FAIL No Degradation PROTAC_B->FAIL

Fig 1. Steric hindrance preventing stable ternary complex formation.
Q2: What are the key components of a PROTAC® that can be modified to minimize steric hindrance?

Answer: PROTACs are heterobifunctional molecules composed of three key elements that can be optimized: a ligand for the target POI (warhead), a ligand for an E3 ligase, and a chemical linker that connects them.[5][6][7] To minimize steric hindrance, researchers can systematically modify:

  • The Linker : Adjusting the linker's length, composition (e.g., PEG vs. alkyl chains), and rigidity is the most common strategy.[7][] Longer, more flexible linkers can often relieve steric clashes.[5]

  • Attachment Points : Changing where the linker connects to the warhead and the E3 ligase ligand can profoundly alter the geometry of the ternary complex.[7]

  • E3 Ligase Ligand : Switching the E3 ligase (e.g., from CRBN to VHL) can change the protein-protein interface in the ternary complex, potentially overcoming steric issues and altering the degradation profile.[4][9]

Troubleshooting Guide

Problem 1: My PROTAC® shows good binary binding to both the target and E3 ligase, but I see poor or no protein degradation.

This is a common issue and often points to a failure in forming a stable and productive ternary complex, likely due to steric hindrance or unfavorable protein-protein interactions.[4]

Troubleshooting Steps & Solutions:

1. Confirm Ternary Complex Formation: Before extensive chemical modification, verify whether the PROTAC® is capable of inducing a ternary complex. Assays like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or Förster Resonance Energy Transfer (FRET) can be used.[10][11][]

2. Systematically Optimize the Linker: The linker is a critical determinant of ternary complex stability.[13] Synthesize and test a matrix of PROTACs with varying linker properties.

  • Vary Length: Test a range of linker lengths. Excessively short linkers can cause steric clashes, while overly long linkers may hinder protein proximity.[1]

  • Modify Composition: The chemical nature of the linker affects solubility, cell permeability, and conformation.[7] Compare flexible linkers (like PEG or alkyl chains) with more rigid structures (like those containing piperazine (B1678402) or cycloalkane rings).[]

  • Change Attachment Vector: Even a small change in the linker's attachment point on either ligand can reorient the complex and alleviate clashes.[7]

Linker Type Comparison

Linker Type Key Characteristics Common Use Case
Alkyl Chains Flexible, hydrophobic. Standard linker, provides conformational freedom.
PEG Linkers Flexible, hydrophilic. Improves solubility and cell permeability.[14]
Alkynes/Triazoles Rigid, linear. Used to create defined distances and angles; useful for structure-based design.[6]

| Cycloalkanes | Rigid, conformationally restricted. | Can improve the stability of the ternary complex by reducing non-productive conformations.[5][] |

3. Evaluate a Different E3 Ligase: If linker optimization fails, the chosen E3 ligase may not be compatible with the target protein. The topology of the two proteins may create an unfavorable interface regardless of the linker.[4] Testing a PROTAC® that utilizes a different E3 ligase (e.g., switching from a CRBN-based to a VHL-based PROTAC®) is a crucial step.[9]

Linker_Optimization_Workflow Start Start: Poor Degradation (Good Binary Binding) Ternary_Assay Perform Ternary Complex Assay (SPR/FRET) Start->Ternary_Assay Complex_Forms Does a Ternary Complex Form? Ternary_Assay->Complex_Forms Optimize_Linker Synthesize & Test Linker Analogs (Vary Length, Rigidity, Attachment) Complex_Forms->Optimize_Linker  Yes Switch_E3 Switch E3 Ligase (e.g., VHL <-> CRBN) Complex_Forms->Switch_E3 No Western_Blot Assess Degradation (Western Blot) Optimize_Linker->Western_Blot Success Potent Degradation Achieved Western_Blot->Success Improved Western_Blot->Switch_E3 No Improvement Re_Optimize Re-optimize Linker for New E3 Ligase Switch_E3->Re_Optimize Re_Optimize->Western_Blot End_Fail Consider New Warhead or Target Re_Optimize->End_Fail

Fig 2. Experimental workflow for troubleshooting poor degradation.
Problem 2: My degradation efficiency is low, resulting in a high DC₅₀ and/or low Dₘₐₓ value.

Low degradation efficiency, characterized by a high half-maximal degradation concentration (DC₅₀) and low maximal degradation (Dₘₐₓ), suggests that while the PROTAC® may be functional, its ability to induce and sustain the degradation process is suboptimal.[14]

Troubleshooting Steps & Solutions:

1. Verify Ubiquitination of the Target Protein: Degradation requires successful ubiquitination. A failure at this step can occur even if a ternary complex forms, for instance, if the surface-exposed lysine (B10760008) residues on the target protein are not accessible to the E2 enzyme.

  • Ubiquitination Assay: Perform an in-cell ubiquitination assay.[10] This involves treating cells with your PROTAC® and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[2] Then, immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody.[10]

2. Re-evaluate E3 Ligase Choice: The expression levels and subcellular localization of the chosen E3 ligase can impact degradation efficiency.

  • Check E3 Ligase Expression: Confirm that the E3 ligase (e.g., CRBN, VHL) is expressed at sufficient levels in your experimental cell line.

  • Consider Subcellular Localization: Ensure the target protein and the E3 ligase are present in the same cellular compartment.

  • Test Alternative Ligases: As mentioned previously, different E3 ligases can have dramatically different efficiencies for the same target.[15]

Comparison of Commonly Used E3 Ligases

E3 Ligase Common Ligand Cellular Location Key Considerations
Cereblon (CRBN) Pomalidomide, Lenalidomide Primarily Nuclear Widely expressed; degradation profiles can be distinct from VHL.[4]
Von Hippel-Lindau (VHL) VHL Ligands (e.g., VH032) Cytoplasmic and Nuclear Often produces potent degraders; its recruitment can lead to different ternary complex geometries than CRBN.[4]

| cIAP1 | Bestatin derivatives | Cytoplasmic | Can induce neo-substrate degradation; part of the SNIPERs class of degraders.[6] |

3. Assess PROTAC® Cell Permeability and Stability: PROTACs are often large molecules and may have poor cell permeability, which can manifest as low potency in cellular assays.[5]

  • Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

  • Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET™ to confirm the PROTAC® is reaching and binding its target inside the cell.[11]

Experimental Protocols

Protocol 1: Western Blot for DC₅₀ and Dₘₐₓ Determination

This protocol outlines the quantification of target protein degradation to determine a PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).[16]

Materials:

  • Appropriate cell line seeded in 6-well or 12-well plates.

  • PROTAC® stock solution (e.g., 10 mM in DMSO).

  • Complete growth medium.

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and membranes.

  • Primary antibodies (anti-target, anti-loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibody and ECL substrate.

Procedure:

  • Cell Seeding: Seed cells to reach 70-80% confluency on the day of treatment.

  • PROTAC® Treatment: Prepare serial dilutions of the PROTAC® in complete medium (e.g., from 1 µM down to 0.1 nM). Include a vehicle control (DMSO) at the highest final concentration used (typically ≤0.1%).

  • Incubation: Replace the medium in each well with the PROTAC® dilutions. Incubate for a predetermined optimal time (e.g., 18-24 hours).[14]

  • Cell Lysis: Wash cells with cold PBS and lyse them directly in the wells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody against the target protein overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize bands using an ECL substrate and an imaging system.

    • Strip or cut the membrane and re-probe for a loading control.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein vs. the log of the PROTAC® concentration. Fit the data to a dose-response curve (variable slope) to determine the DC₅₀ and Dₘₐₓ values.[16][17]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the formation of the POI-PROTAC®-E3 ligase complex within cells.[2]

Materials:

  • Cell line expressing the target protein and E3 ligase.

  • PROTAC® and vehicle control (DMSO).

  • Proteasome inhibitor (e.g., MG132).

  • Non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.

  • Antibody for immunoprecipitation (e.g., anti-VHL, anti-CRBN, or anti-POI).

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Western blot reagents.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC® at an effective concentration (and a vehicle control) for a short duration (e.g., 2-4 hours). Co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) can help stabilize the complex.[11]

  • Cell Lysis: Lyse cells in non-denaturing IP buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with beads/resin for 30-60 minutes to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-E3 ligase) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-3 hours.

  • Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove unbound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing for the target protein (the "co-IP'd" protein) and the E3 ligase (the "IP'd" protein). The presence of the POI in the E3 ligase pulldown (or vice-versa) in the PROTAC®-treated sample confirms ternary complex formation.[2]

Co_IP_Workflow A Treat cells with PROTAC (+/- Proteasome Inhibitor) B Lyse cells in non-denaturing buffer A->B C Pre-clear lysate with Protein A/G beads B->C D Incubate with antibody (e.g., anti-E3 Ligase) C->D E Capture complexes with Protein A/G beads D->E F Wash away non-specific proteins E->F G Elute bound proteins F->G H Analyze by Western Blot: Probe for Target Protein (POI) G->H I Result: POI detected in PROTAC-treated sample? H->I J Ternary Complex Confirmed I->J Yes K No Complex Detected I->K No

Fig 3. Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

References

Validation & Comparative

PEG4 vs. Alkyl Chains in PROTAC Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of drug discovery. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the chemical linker that connects the two binding moieties. Among the most common linker types are polyethylene (B3416737) glycol (PEG) chains, particularly PEG4, and simple alkyl chains. This guide provides a detailed comparison of these two linker classes, supported by experimental data, to aid researchers in making informed design choices.

Core Principles: Flexibility, Solubility, and Beyond

The choice between a PEG-based and an alkyl-based linker significantly influences a PROTAC's physicochemical and biological properties.[1][2] Alkyl chains, being hydrophobic, can enhance cell permeability but may reduce aqueous solubility.[2][] Conversely, PEG linkers are hydrophilic and can improve a PROTAC's solubility and compatibility with physiological environments.[2][4] However, excessive hydrophilicity from long PEG chains can sometimes hinder passive diffusion across the lipophilic cell membrane.[5]

The flexibility of the linker is another critical factor. Both PEG and alkyl chains offer considerable flexibility, which is essential for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][6] The length of the linker is also paramount; a linker that is too short may lead to steric clashes, while one that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination.[7][8]

Quantitative Comparison of PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG and alkyl linkers on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of Linker Type on Physicochemical Properties

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research.[5] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of Linker Type on Degradation Efficiency and Permeability

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1

Data is illustrative and compiled from various sources in the literature.[5] DC50 and Dmax values are cell-line dependent.

In a specific example, a study on VHL-based PROTACs showed that replacing two methylene (B1212753) groups in an alkyl linker with oxygen atoms to create a PEG-like linker resulted in a nearly 3-orders-of-magnitude higher permeability.[9] This highlights the complex interplay between linker composition, conformation, and cell permeability.[9]

Signaling Pathways and Experimental Workflows

To visualize the fundamental concepts in PROTAC action and the process of comparing different linkers, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_analysis Analysis & Optimization Design_Alkyl Design PROTAC with Alkyl Linker Synthesis Parallel Synthesis Design_Alkyl->Synthesis Design_PEG4 Design PROTAC with PEG4 Linker Design_PEG4->Synthesis Physicochem Physicochemical Characterization (Solubility, cLogP) Synthesis->Physicochem Permeability Cell Permeability Assay (e.g., PAMPA) Synthesis->Permeability Degradation Degradation Assay (Western Blot, DC50, Dmax) Synthesis->Degradation Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, NanoBRET) Synthesis->Ternary_Complex_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Physicochem->Data_Analysis Permeability->Data_Analysis Degradation->Data_Analysis Ternary_Complex_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

Workflow for comparing PROTAC linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of PROTACs. Below are representative protocols for the synthesis and evaluation of PROTACs with different linkers.

General Synthesis of a PROTAC via Amide Coupling

This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional linker.[10]

Materials:

  • POI ligand with a suitable functional group (e.g., amine or carboxylic acid).

  • E3 ligase ligand with a suitable functional group (e.g., amine or carboxylic acid).

  • Bifunctional linker (e.g., PEG4-diacid or a diaminoalkyl chain).

  • Coupling agents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DMSO).

Procedure:

  • Step 1: First Coupling Reaction:

    • Dissolve the POI ligand (1.0 eq) and the bifunctional linker (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the intermediate product by flash column chromatography or preparative HPLC.

  • Step 2: Second Coupling Reaction:

    • Dissolve the purified intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Western Blot for Protein Degradation

This assay is used to determine the extent of target protein degradation induced by the PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTACs (with PEG4 and alkyl linkers).

  • Cell lysis buffer.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with PBS and then lyse them with cell lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The choice between a PEG4 and an alkyl linker in PROTAC design is not straightforward and often requires empirical testing.[5] PEG linkers can enhance solubility and provide favorable conformations for ternary complex formation, while alkyl linkers may offer better cell permeability.[2][5] The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[7] A systematic approach, involving the synthesis and evaluation of a panel of PROTACs with different linkers, is often the most effective strategy for identifying a potent and drug-like protein degrader. Advances in computational modeling and structural biology are also aiding in a more rational design of PROTAC linkers, moving the field away from a purely "trial and error" approach.[1][11]

References

A Comparative Guide to the Validation of Protein Degradation by AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] Among the various classes of PROTACs, those based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, have gained significant traction.[1] This guide provides an objective comparison of the performance of AHPC-based PROTACs with other alternatives, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

Performance Comparison of VHL-Recruiting PROTACs

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of a target protein, measured by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following data summarizes the degradation potency of VHL-based PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths in degrading Bromodomain-containing protein 4 (BRD4), a key target in cancer research.[2][3] For comparison, data for a Cereblon (CRBN)-based PROTAC is also included.

CompoundE3 Ligase RecruiterLinker (n=PEG units)DC50 (nM) for BRD4 DegradationDmax (%) for BRD4 Degradation
14a VHL (AHPC-based)2> 1000Not specified
14b VHL (AHPC-based)4> 1000Not specified
MZ1 (similar to AHPC-PEG8) VHL~825> 95
17b CRBNNot specified1.8> 98

Data compiled from multiple sources.[2][3]

The data indicates that for the (S, R, S)-AHPC-based PROTACs, a longer PEG linker resulted in more potent BRD4 degradation.[2] However, the CRBN-based PROTAC (17b) demonstrated significantly higher potency for BRD4 degradation in this specific comparison.[2] This highlights the importance of optimizing both the E3 ligase recruiter and the linker to achieve potent and selective protein degradation.[2]

Key Experimental Protocols for Validation

Accurate and reproducible experimental methods are crucial for validating the efficacy of PROTACs. Below are detailed protocols for two key experiments: Western Blotting for quantifying protein degradation and an in-vitro ubiquitination assay to confirm the mechanism of action.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1]

Materials:

  • Cell line expressing the target protein

  • AHPC-based PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in the presence of the VHL E3 ligase complex.[4]

Materials:

  • Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and ubiquitin

  • Purified VHL E3 ligase complex

  • Purified target protein

  • AHPC-based PROTAC

  • Ubiquitination buffer and ATP

  • Reaction termination buffer (e.g., SDS-PAGE loading buffer)

  • Western blot supplies (as listed in Protocol 1)

Procedure:

  • Reaction Setup: In separate tubes, prepare a master mix containing ubiquitination buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.[4]

  • PROTAC Incubation: In reaction tubes, add the VHL E3 ligase complex and the purified target protein. Add varying concentrations of the PROTAC or a vehicle control.[4]

  • Initiate Reaction: Initiate the ubiquitination reaction by adding the master mix to each tube.[4]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[3][4]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[4]

  • Analysis: Analyze the samples by Western blot using an antibody specific for the target protein to detect higher molecular weight bands corresponding to the polyubiquitinated protein.[3]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and experimental procedures involved in the validation of AHPC-based PROTACs.

PROTAC_Mechanism PROTAC AHPC-based PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Catalytic Cycle Ternary->VHL PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary E1, E2, ATP Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for an AHPC-based PROTAC.

Western_Blot_Workflow start Cell Seeding treatment PROTAC Treatment (Dose Response) start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

References

(S,R,S)-AHPC vs. (S,S,S)-AHPC: A Comparative Guide for Use as a Negative Control in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing rigorous controls is paramount in validating experimental findings. In the rapidly evolving field of targeted protein degradation, particularly concerning Proteolysis Targeting Chimeras (PROTACs), the choice of a proper negative control is critical to ensuring that the observed protein degradation is a direct result of the intended mechanism. This guide provides a comprehensive comparison of (S,R,S)-AHPC, an active von Hippel-Lindau (VHL) E3 ligase ligand, and its diastereomer, (S,S,S)-AHPC, which serves as an invaluable negative control.

(S,R,S)-AHPC is a well-established, high-affinity ligand for the VHL E3 ubiquitin ligase and is a crucial component in many PROTACs.[1][2] Its specific stereochemistry allows it to bind to VHL, thereby recruiting the E3 ligase to a target protein for ubiquitination and subsequent proteasomal degradation. In contrast, (S,S,S)-AHPC is the inactive epimer of (S,R,S)-AHPC.[3] Due to its altered stereochemistry, it does not bind to VHL and, consequently, PROTACs synthesized with (S,S,S)-AHPC should not induce the degradation of the target protein. This makes it an ideal negative control to demonstrate that the degradation activity of a PROTAC is dependent on its engagement with the VHL E3 ligase.

Data Presentation: A Quantitative Comparison

To illustrate the differential activity of these two compounds, the following tables summarize key quantitative data from biochemical and cellular assays.

CompoundVHL Binding Affinity (Kd)Assay Method
(S,R,S)-AHPC High Affinity (nM range)Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)
(S,S,S)-AHPC No significant bindingITC, SPR, FP

Table 1: Biochemical Comparison of VHL Binding Affinity. The binding affinity of (S,R,S)-AHPC to the VHL E3 ligase is typically in the nanomolar range, indicating a strong interaction. In contrast, its epimer, (S,S,S)-AHPC, exhibits no measurable binding to VHL, confirming its suitability as a negative control for VHL engagement.

PROTAC ComponentTarget Protein Degradation (DC50)Maximum Degradation (Dmax)
PROTAC with (S,R,S)-AHPC Potent (nM to µM range)High (>80%)
PROTAC with (S,S,S)-AHPC Inactive (>10 µM)No significant degradation

Table 2: Cellular Comparison of PROTAC Activity. When incorporated into a PROTAC, the (S,R,S)-AHPC ligand facilitates potent and extensive degradation of the target protein, as indicated by low DC50 and high Dmax values. Conversely, a PROTAC containing the (S,S,S)-AHPC epimer is inactive, demonstrating that target degradation is dependent on the specific interaction with the VHL E3 ligase.

Experimental Protocols

To aid researchers in performing these comparative experiments, detailed methodologies for key assays are provided below.

VHL Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of the ligands to the VHL protein.

Materials:

  • Recombinant VHL protein

  • Fluorescently labeled tracer ligand that binds to VHL

  • (S,R,S)-AHPC and (S,S,S)-AHPC compounds

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC in assay buffer.

  • Reaction Setup: In a 384-well plate, add the VHL protein and the fluorescently labeled tracer at a fixed concentration.

  • Compound Addition: Add the serially diluted (S,R,S)-AHPC or (S,S,S)-AHPC to the wells. Include a control with no compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: The displacement of the fluorescent tracer by the compounds will result in a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration to determine the IC50 value, which can be converted to a Kd value.

Cellular Protein Degradation Assay (Western Blot)

This assay is used to quantify the degradation of a target protein in cells treated with PROTACs.

Materials:

  • Cell line expressing the target protein

  • PROTACs synthesized with (S,R,S)-AHPC and (S,S,S)-AHPC

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Plate the cells and treat them with varying concentrations of the (S,R,S)-AHPC-containing PROTAC and the (S,S,S)-AHPC-containing control PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein and the loading control.

  • Detection: After washing, incubate the membrane with the HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC) Target Target Protein PROTAC->Target Binds to VHL VHL E3 Ligase PROTAC->VHL Proteasome Proteasome Target->Proteasome Degraded by Ub Ubiquitin VHL->Ub Transfers Ub->Target Tags for Degradation Target_bound Target Protein PROTAC_bound PROTAC Target_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound Negative_Control Negative Control ((S,S,S)-AHPC PROTAC) Negative_Control->VHL Does NOT Bind

Caption: Mechanism of action for a VHL-recruiting PROTAC and its negative control.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with PROTACs ((S,R,S) vs (S,S,S)) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting with Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End: Comparative Results analysis->end

Caption: Experimental workflow for comparing PROTAC activity using Western blot.

References

The Goldilocks Dilemma: Optimizing PEG Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. While the warhead and E3 ligase ligand are crucial for target engagement and recruitment, the linker connecting them is far from a passive spacer. Among the various linker types, polyethylene (B3416737) glycol (PEG) has gained prominence due to its favorable properties. This guide provides a comparative analysis of how different PEG linker lengths influence PROTAC efficacy, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their quest for potent and selective protein degraders.

The linker's length is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase.[3][4] A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4][]

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can profoundly impact a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The optimal length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.

Quantitative Data Summary

The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigasePROTAC (Linker Composition)DC50 (nM)Dmax (%)Reference
BRD4CereblonThalidomide-O-PEG2-Acid>1000<20[6]
BRD4CereblonThalidomide-O-PEG3-Acid~500~50[6]
BRD4CereblonThalidomide-O-PEG4-Acid~100~80[6]
BRD4CereblonThalidomide-O-PEG5-Acid <50 >90 [6]
BRD4CereblonThalidomide-O-PEG6-Acid~100~85[6]
ERαVHL12-atom linkerLess Potent-[1][7]
ERαVHL16-atom linker More Potent -[1][7]
TBK1VHL<12-atom linkerNo Activity-[1][7]
TBK1VHL>12-atom linker Robust Degradation -[1][7]
BRD4VHL0 PEG units< 0.5 µM-[2]
BRD4Cereblon1-2 PEG units> 5 µM-[2]
BRD4Cereblon4-5 PEG units < 0.5 µM -[2]

Note: This table is a compilation of data from multiple sources and serves as an illustrative guide. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess PROTAC efficacy.

Western Blotting for Protein Degradation

This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 12-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Quantify the band intensities using densitometry software. The percentage of degradation is calculated relative to the vehicle-treated control.[3]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a high-throughput method for quantifying protein levels in cell lysates.

  • Cell Lysis: Lyse the cells treated with PROTACs directly in the culture plates using a specific lysis buffer compatible with the HTRF reagents.

  • Assay Plate Preparation: Add the cell lysates to a microplate.

  • Antibody Incubation: Add a pair of HTRF antibodies that recognize the target protein. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible microplate reader. The reader measures the fluorescence emission of both the donor and acceptor.

  • Data Analysis: The HTRF ratio is calculated from the emission signals of the acceptor and donor. This ratio is proportional to the amount of target protein present in the sample. A decrease in the HTRF ratio indicates degradation of the target protein.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC TargetProtein Target Protein (POI) TargetProtein_bound Target Protein E3Ligase E3 Ubiquitin Ligase E3Ligase_bound E3 Ligase PROTAC_bound->E3Ligase_bound TargetProtein_bound->PROTAC_bound Ubiquitin Ubiquitin (Ub) PolyUbTarget Poly-ubiquitinated Target Protein Ubiquitin->PolyUbTarget Proteasome Proteasome PolyUbTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides cluster_ternary cluster_ternary cluster_ternary->Ubiquitin Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Treatment (PROTACs) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry) F->G

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs.[1][3] As the compiled data illustrates, a systematic approach to optimizing linker length is essential for achieving potent and maximal degradation of the target protein. By employing quantitative techniques such as Western blotting and HTRF, researchers can effectively compare the efficacy of different linker lengths and identify the optimal design for their specific target of interest. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[8] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the target protein, and the E3 ligase, paving the way for the design of next-generation protein degraders with superior potency and selectivity.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to (S,R,S)-AHPC-PEG4-NH2 and its Alternatives in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding warhead and the E3 ligase ligand. This guide provides a comprehensive comparison of (S,R,S)-AHPC-PEG4-NH2, a widely used von Hippel-Lindau (VHL) E3 ligase ligand with a polyethylene (B3416737) glycol (PEG) linker, against alternative linker strategies. We present supporting experimental data from LC-MS analyses to inform the selection of optimal linkers for novel protein degraders.

(S,R,S)-AHPC-PEG4-NH2 is a foundational building block in PROTAC synthesis, comprising the VHL ligand (S,R,S)-AHPC and a 4-unit PEG linker terminating in an amine group, ready for conjugation to a protein-of-interest ligand. The PEG component enhances solubility and can influence the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. However, the nature of the linker profoundly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties, necessitating a careful evaluation of alternatives.

Comparative Performance of PROTAC Linkers

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker—its length, rigidity, and composition—plays a crucial role in optimizing these parameters.

Below are tables summarizing quantitative data from studies comparing PROTACs with different linker architectures.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC LinkerDC50 (nM)Dmax (%)
PEG3>1000<20
PEG410>95
PEG55>95
PEG725>95
PEG9100>90

Data adapted from studies on ERα-targeting PROTACs, illustrating the critical impact of PEG linker length on degradation potency.

Table 2: Comparison of Different Linker Types for ERK5-Targeting PROTACs

Linker TypeLinker CompositionPermeability (10⁻⁶ cm/s)
FlexibleAliphatic Chain1.5
FlexiblePEG-based0.8
Semi-RigidPiperidine-containing2.5
RigidPiperazine-containing3.2

This table highlights how linker rigidity can influence the cell permeability of VHL-recruiting PROTACs targeting ERK5.

Experimental Protocols for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the characterization of PROTACs and their reaction products. It is used to monitor reaction progress, confirm the identity of the final product, and assess its purity.

General Protocol for LC-MS Analysis of a PROTAC Synthesis Reaction

1. Sample Preparation:

  • A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • The sample is then centrifuged to pellet any solid material.

  • The supernatant is transferred to an LC-MS vial for analysis.

2. Liquid Chromatography (LC) Conditions (Representative):

  • Column: Acquity UPLC CSH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

3. Mass Spectrometry (MS) Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Analyzer: Time-of-Flight (TOF) or Triple Quadrupole (QqQ)

  • Scan Range: m/z 100-1500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC development and action, the following diagrams, generated using Graphviz, illustrate key concepts.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation In Vitro & Cellular Evaluation synthesis Synthesis of PROTAC Library (Varying Linkers) purification Purification (e.g., HPLC) synthesis->purification characterization Purity & Identity Confirmation (LC-MS, NMR) purification->characterization binding Ternary Complex Formation (e.g., TR-FRET, SPR) characterization->binding Screening degradation Protein Degradation Assay (Western Blot, In-Cell Western) binding->degradation cellular Cell Viability Assay (e.g., MTS, CellTiter-Glo) degradation->cellular

A typical experimental workflow for the development and evaluation of novel PROTACs.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Degradation Degradation Products Proteasome->Degradation

The catalytic cycle of PROTAC-mediated targeted protein degradation.

Linker_Impact cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker POI_short Target Protein PROTAC_short Short PROTAC POI_short->PROTAC_short E3_short E3 Ligase PROTAC_short->E3_short label_short Steric Hindrance (Inefficient Complex Formation) POI_optimal Target Protein Ternary_optimal Stable Ternary Complex POI_optimal->Ternary_optimal E3_optimal E3 Ligase E3_optimal->Ternary_optimal PROTAC_optimal Optimal PROTAC PROTAC_optimal->Ternary_optimal label_optimal Efficient Degradation POI_long Target Protein PROTAC_long Long PROTAC POI_long->PROTAC_long E3_long E3 Ligase PROTAC_long->E3_long label_long Unproductive Complex (Reduced Degradation)

NMR Confirmation of (S,R,S)-AHPC-PEG4-NH2 Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural confirmation of (S,R,S)-AHPC-PEG4-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While direct public access to the full experimental NMR data for this specific molecule is limited, this document outlines the expected spectral characteristics based on closely related analogues and provides standardized experimental protocols for its characterization.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like (S,R,S)-AHPC-PEG4-NH2. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the core (S,R,S)-AHPC- moiety, the polyethylene (B3416737) glycol (PEG) linker, and the terminal amine group.

Comparative NMR Data of (S,R,S)-AHPC-PEGn-NH2 Analogues

The following table summarizes the expected ¹H NMR chemical shifts for (S,R,S)-AHPC-PEG4-NH2, extrapolated from data available for its shorter PEG-chain analogues, (S,R,S)-AHPC-PEG2-NH2 and (S,R,S)-AHPC-PEG3-NH2. The core AHPC structure gives rise to a characteristic set of signals, while the repeating ethylene (B1197577) glycol units of the PEG linker have a distinct signature.

Functional Group Expected ¹H Chemical Shift (ppm) for (S,R,S)-AHPC-PEG4-NH2 Reference Data from Analogues (PEG2 & PEG3)
AHPC - Aromatic Protons7.0 - 8.0Consistent aromatic signals observed in all analogues.
AHPC - Aliphatic Protons0.8 - 4.5A complex series of multiplets corresponding to the proline and amino acid residues.
PEG Linker (-CH₂CH₂O-)~3.6A prominent singlet or narrow multiplet characteristic of the PEG backbone.
Terminal -CH₂-NH₂~2.8 - 3.0A triplet signal adjacent to the PEG linker signals.

Note: The exact chemical shifts can vary depending on the solvent and the concentration. The integration of the PEG signal relative to the protons on the AHPC core is a critical parameter for confirming the length of the PEG chain. For the PEG4 linker, the integration of the PEG protons should correspond to 16 protons.

Alternative Structural Confirmation Methods

While NMR is the gold standard for structural elucidation, other analytical techniques are essential for a comprehensive characterization of (S,R,S)-AHPC-PEG4-NH2.

Technique Information Provided Comparison with NMR
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, confirming its elemental composition.Complementary to NMR, HRMS confirms the molecular formula but not the specific isomeric structure.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.Orthogonal to NMR, HPLC is crucial for ensuring the sample is free of impurities that could interfere with NMR analysis and biological assays.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of key functional groups (e.g., amides, hydroxyls, amines).Provides less detailed structural information than NMR but offers a quick confirmation of functional groups.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR data for (S,R,S)-AHPC-PEG4-NH2 is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can affect the chemical shifts.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or zg

      • Spectral width: ~16 ppm

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-5 seconds

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).

    • Typical parameters:

      • Spectral width: ~200-250 ppm

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2-5 seconds

  • 2D NMR Experiments (Optional but Recommended):

    • To aid in the complete assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of (S,R,S)-AHPC-PEG4-NH2.

G Workflow for Structural Confirmation of (S,R,S)-AHPC-PEG4-NH2 cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis of (S,R,S)-AHPC-PEG4-NH2 purification Purification by HPLC synthesis->purification nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ms High-Resolution Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir interpretation Spectral Interpretation and Comparison with Analogues nmr->interpretation ms->interpretation ftir->interpretation confirmation Structure Confirmed interpretation->confirmation

The Pivotal Role of the AHPC-PEG4 Linker in a Potent BRD4-Targeting PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. A key component in this design is the linker, which bridges the target-binding warhead and the E3 ligase-recruiting element. This guide delves into a case study of a highly successful PROTAC utilizing an (S,R,S)-AHPC-PEG4 linker to degrade the therapeutically relevant protein, Bromodomain-containing protein 4 (BRD4), and provides a comparative perspective against alternative linker strategies.

Case Study: A Highly Potent BRD4 Degrader Employing an AHPC-PEG4 Linker

A notable example of a successful PROTAC architecture involves the recruitment of the von Hippel-Lindau (VHL) E3 ligase via an (S,R,S)-AHPC ligand, connected to the well-characterized BRD4 inhibitor, JQ1. The linkage is achieved through a 4-unit polyethylene (B3416737) glycol (PEG) chain, specifically an (S,R,S)-AHPC-PEG4-amine derivative further conjugated to JQ1 via a glutaric acid spacer. This design has yielded a potent BRD4 degrader with a half-maximal degradation concentration (DC50) of 3.2 nM and a maximum degradation (Dmax) of 94%[1].

The selection of the AHPC-PEG4 linker is instrumental to the high efficacy of this PROTAC. The AHPC moiety provides a high-affinity binder for the VHL E3 ligase, a crucial first step in the formation of a productive ternary complex. The PEG4 component of the linker offers several advantages:

  • Enhanced Solubility: PEG linkers are known to impart hydrophilicity, which can improve the aqueous solubility of the often-lipophilic PROTAC molecules. This is a critical factor for cell permeability and overall bioavailability[2].

  • Optimal Length and Flexibility: The length of the linker is a critical parameter in PROTAC design. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may result in inefficient ubiquitination. The PEG4 unit provides a balance of length and flexibility, enabling the optimal orientation of BRD4 and VHL for efficient ubiquitination and subsequent degradation.

  • Reduced Metabolic Liability: Compared to simple alkyl chains, PEG linkers can sometimes offer improved metabolic stability, a desirable property for drug candidates[3].

Comparative Analysis: AHPC-PEG4 Linker vs. Alternative Linker Strategies

While the AHPC-PEG4 linker has demonstrated significant success, it is important for researchers to consider alternative linker strategies in the optimization of PROTACs. The choice of linker can profoundly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Composed of repeating ethylene (B1197577) glycol units.- Good hydrophilicity and solubility.- Biocompatible.- Versatile for chemical modification.- Potential for reduced metabolic stability in vivo.- Can be more challenging and costly to synthesize compared to alkyl linkers[2].
Alkyl Linkers Consist of saturated or unsaturated hydrocarbon chains.- Synthetically accessible and chemically stable.- Can be readily modified with functional groups to tune polarity.- Often hydrophobic, which may limit aqueous solubility and cellular uptake[2].- May have different conformational effects on the ternary complex compared to PEG linkers.
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, piperidine) or planar elements (e.g., triazoles).- Restrict molecular conformation, which can pre-organize the PROTAC into a bioactive conformation.- Can improve metabolic stability and selectivity[2].- May be more synthetically challenging to prepare.- The lack of flexibility can sometimes hinder the formation of a productive ternary complex.

The decision to employ a PEG-based linker over a simple alkyl chain or a more rigid alternative is often empirical and target-dependent. For instance, while a flexible PEG linker might be optimal for one target, a more rigid linker could be necessary to achieve the desired selectivity and potency for another.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are representative protocols for the synthesis of an AHPC-PEG linker conjugate and the subsequent evaluation of BRD4 degradation.

Synthesis of an AHPC-PEG-Acid Linker

This protocol describes a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.

Western Blot Analysis of BRD4 Degradation

This protocol outlines the steps for treating cells with a BRD4-targeting PROTAC and analyzing BRD4 protein levels via Western blot.

Materials and Reagents:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)

  • BRD4-targeting PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in complete growth medium.

    • Aspirate the medium from the cells and replace it with the medium containing the PROTAC or vehicle control.

    • Incubate for the desired time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the BRD4 band to the corresponding loading control band.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (AHPC-PEG4-JQ1) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated BRD4 Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated degradation of BRD4.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, MDA-MB-231) start->cell_culture protac_treatment PROTAC Treatment (Varying Concentrations and Times) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot (Transfer to Membrane) sds_page->western_blot immunoblotting Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Densitometry Analysis (Calculate DC50 & Dmax) detection->analysis end End analysis->end

References

A Comparative Guide to E3 Ligase Linkers: Benchmarking (S,R,S)-AHPC-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase recruiter. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This guide provides a comparative analysis of (S,R,S)-AHPC-PEG4-NH2 , a von Hippel-Lindau (VHL) E3 ligase-recruiting linker, against other commonly used linker classes. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to provide researchers with a valuable resource for making informed decisions in PROTAC design and development.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] Key parameters influenced by the linker include:

  • Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.

  • Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1]

  • Selectivity: The linker can influence the preferential degradation of one protein over another.

  • Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC, such as solubility and cell permeability, which are crucial for its drug-like characteristics.[2]

(S,R,S)-AHPC-PEG4-NH2: A Profile

(S,R,S)-AHPC-PEG4-NH2 is a widely used building block in PROTAC synthesis. It consists of two key components:

  • (S,R,S)-AHPC: This moiety is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]

  • PEG4 Linker: A four-unit polyethylene (B3416737) glycol (PEG) chain. PEG linkers are known for their flexibility and hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule.[5][6] The terminal amine (-NH2) group provides a convenient attachment point for conjugation to a target protein ligand.

The combination of a high-affinity E3 ligase ligand with a flexible, solubility-enhancing linker makes (S,R,S)-AHPC-PEG4-NH2 an attractive choice for PROTAC development.

Performance Comparison of E3 Ligase Linkers

The efficacy of a PROTAC is not solely dependent on the choice of the E3 ligase ligand but is significantly influenced by the nature of the linker. The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance.

Table 1: Impact of Linker Type on PROTAC Degradation Efficiency
Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
PEG Linkers PEG4Representative Target AVHL10 - 100>90
PEG8Representative Target BVHL5 - 50>95
Alkyl Chains C8 AlkylRepresentative Target CCRBN1 - 40>85[3]
C12 AlkylRepresentative Target DCRBN20 - 200>80
Rigid Linkers Piperazine-basedRepresentative Target ECRBN<10>90
Cycloalkane-basedRepresentative Target FVHL1 - 20>95

Note: The DC50 and Dmax values are illustrative and can vary significantly based on the specific PROTAC construct, target protein, cell line, and experimental conditions.

Table 2: Physicochemical Properties of (S,R,S)-AHPC-PEG4-NH2
PropertyValueSource
Molecular Weight663.83 g/mol [7]
Molecular FormulaC32H49N5O8S[7]
LogP1.25[7]
Topological Polar Surface Area (TPSA)174.57 Ų[7]
Hydrogen Bond Donors4[7]
Hydrogen Bond Acceptors11[7]
Rotatable Bonds19[7]

Signaling Pathway and Experimental Workflows

To understand and evaluate the performance of PROTACs, it is essential to be familiar with the underlying biological pathway and the experimental workflows used for their characterization.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-PEG4-NH2 based) POI Target Protein (POI) PROTAC->POI Binds E3 VHL E3 Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with varying PROTAC concentrations B 2. Cell Lysis & Protein Extraction - Harvest cells - Lyse cells to release proteins A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. Western Blot Analysis - SDS-PAGE to separate proteins - Transfer to membrane - Probe with specific antibodies C->D E 5. Data Analysis - Quantify band intensity - Normalize to loading control - Plot dose-response curve D->E F 6. Determine Performance Metrics - Calculate DC50 and Dmax E->F

References

A Comparative Spectroscopic Guide to (S,R,S)-AHPC-PEG-NH2 Conjugates for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy. This guide provides a comparative spectroscopic analysis of a series of von Hippel-Lindau (VHL) E3 ligase recruiting linkers, specifically (S,R,S)-AHPC-PEG-NH2 conjugates with varying polyethylene (B3416737) glycol (PEG) chain lengths.

The (S,R,S)-AHPC moiety serves as a high-affinity ligand for the VHL E3 ligase, while the terminal amine (-NH2) provides a reactive handle for conjugation to a target protein ligand.[1][2] The PEG spacer enhances solubility and provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] Understanding the spectroscopic characteristics of these linkers is crucial for their synthesis, purification, and the overall quality control of the final PROTAC molecule.

This guide presents a summary of key spectroscopic data for (S,R,S)-AHPC-PEG-NH2 conjugates with PEG chain lengths of 2, 3, and 4 units. While a single comprehensive experimental dataset for the entire series is not publicly available, the provided data is compiled from existing technical documents and spectral data for closely related compounds.

Comparative Spectroscopic Data

The following table summarizes the expected and observed spectroscopic data for the (S,R,S)-AHPC-PEGn-NH2 series. This data is essential for confirming the identity and purity of these critical PROTAC building blocks.

Spectroscopic Data(S,R,S)-AHPC-PEG2-NH2(S,R,S)-AHPC-PEG3-NH2(S,R,S)-AHPC-PEG4-NH2
Molecular Formula C28H41N5O6SC30H45N5O7SC32H49N5O8S
Molecular Weight 575.72 g/mol [3]619.77 g/mol 663.83 g/mol
Mass Spectrometry (ESI-MS) Expected [M+H]⁺: 576.28Expected [M+H]⁺: 620.31[4]Expected [M+H]⁺: 664.33
¹H NMR (Representative Shifts) Characteristic peaks for the AHPC core, tert-butyl group (~1.0 ppm), and PEG backbone (~3.6 ppm).Characteristic peaks for the AHPC core, tert-butyl group (~1.0 ppm), and a more prominent PEG backbone signal (~3.6 ppm).Characteristic peaks for the AHPC core, tert-butyl group (~1.0 ppm), and an even stronger PEG backbone signal (~3.6 ppm).
¹³C NMR (Representative Shifts) Signals corresponding to the carbonyls, aromatic carbons of the AHPC ligand, and the repeating PEG units (~70 ppm).Signals corresponding to the carbonyls, aromatic carbons of the AHPC ligand, and the repeating PEG units (~70 ppm).Signals corresponding to the carbonyls, aromatic carbons of the AHPC ligand, and the repeating PEG units (~70 ppm).

Experimental Protocols

Detailed below are generalized protocols for the spectroscopic analysis of (S,R,S)-AHPC-PEG-NH2 conjugates, based on standard methodologies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the conjugate.

Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the AHPC-PEG-NH2 conjugate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the conjugate and confirm its elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

Sample Preparation:

  • Prepare a stock solution of the AHPC-PEG-NH2 conjugate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically containing 0.1% formic acid to promote ionization.

Data Acquisition:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Capillary Voltage: Typically 3-4 kV.

  • Data Analysis: Identify the [M+H]⁺ ion and compare the measured mass-to-charge ratio with the calculated theoretical value. High-resolution mass spectrometry can be used to confirm the elemental formula.

Visualizing the PROTAC Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis and characterization of a PROTAC using an (S,R,S)-AHPC-PEG-NH2 linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_characterization Purification & Characterization AHPC_Linker (S,R,S)-AHPC-PEGn-NH2 Coupling Amide Bond Formation (e.g., HATU, DIPEA) AHPC_Linker->Coupling Target_Ligand Target Protein Ligand (with reactive group, e.g., -COOH) Target_Ligand->Coupling PROTAC Crude PROTAC Coupling->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Pure_PROTAC->Spectroscopic_Analysis

Caption: A generalized workflow for the synthesis and purification of a PROTAC molecule.

Spectroscopic_Analysis_Detail cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Pure_PROTAC Pure (S,R,S)-AHPC-PEGn-Target Conjugate NMR_Sample Dissolve in Deuterated Solvent Pure_PROTAC->NMR_Sample MS_Sample Dilute in ESI-MS Solvent Pure_PROTAC->MS_Sample H1_NMR ¹H NMR Analysis NMR_Sample->H1_NMR C13_NMR ¹³C NMR Analysis NMR_Sample->C13_NMR Structural_Confirmation Structural Confirmation & Purity Assessment H1_NMR->Structural_Confirmation C13_NMR->Structural_Confirmation ESI_MS ESI-MS Analysis MS_Sample->ESI_MS MW_Confirmation Molecular Weight Confirmation ESI_MS->MW_Confirmation

Caption: Detailed workflow for the spectroscopic characterization of the purified PROTAC.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S,R,S)-AHPC-PEG4-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (S,R,S)-AHPC-PEG4-NH2 hydrochloride, a specialized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical to mitigate risks to personnel and the environment.

This compound is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Therefore, meticulous care must be exercised throughout the handling and disposal process.

Hazard and Safety Information

A thorough understanding of the chemical's properties is the first step toward safe disposal. The table below summarizes key safety data.

PropertyValueSource(s)
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2)
Signal Word Warning
Storage Class 11 - Combustible Solids
Storage Temperature 2-8°C

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile rubber is a suitable option)

  • A lab coat or protective suit

  • A dust respirator, particularly when handling the solid form to avoid inhalation.

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Establish a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).

  • Avoid Mixing: Never mix this waste with incompatible materials. As a general guideline, keep acids, bases, amines, and solvents in separate waste streams unless otherwise directed by your institution's Environmental Health and Safety (EHS) department[1].

Caption: Workflow for the safe disposal of this compound.

Container Management

The integrity and proper labeling of waste containers are essential for safety and compliance.

  • Compatibility: Use containers made of materials compatible with the chemical. The original product container is often a good choice if it is in good condition[2].

  • Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills[2]. Funnels should not be left in the opening of the container[1].

  • Capacity: Do not overfill containers. A general rule is to fill them to no more than 75-80% capacity to allow for expansion and prevent spills[2].

  • Labeling: All waste containers must be clearly labeled with their contents, including the chemical name and approximate concentration. Deface or remove any original labels if reusing a container[1].

Spill Management

In the event of a spill, prompt and correct action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[3].

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it into the designated hazardous waste container[3].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone), and dispose of all cleanup materials as hazardous waste[3].

Disposal of Empty Containers

Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol)[3].

  • Rinsate Disposal: The rinsate from the first rinse must be collected and disposed of as hazardous waste[2]. Subsequent rinsate may also need to be collected depending on local regulations.

  • Final Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with your institution's policies[2].

Final Disposal

The ultimate disposal of the collected chemical waste must be handled by professionals.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[3].

  • Follow Institutional Procedures: Adhere to all institutional protocols for scheduling a waste pickup and handing over the waste.

Caption: Logical relationships between chemical properties, hazards, and disposal considerations.

Experimental Protocols Referenced

While this document does not cite specific experiments, the disposal procedures are based on established safety protocols for handling similar chemical classes:

  • Disposal of Amine-Containing Compounds: Aromatic amines, in particular, can be hazardous. Acidified potassium permanganate (B83412) is sometimes used to degrade them, though this should only be done by trained personnel following a validated institutional protocol[1][4]. For this compound, direct disposal as hazardous waste is the recommended primary route.

  • Disposal of PEGylated Compounds: Polyethylene glycol (PEG) itself is generally considered non-hazardous and biodegradable[5][6]. However, when conjugated to other molecules, the properties of the entire conjugate dictate the disposal method. The hazardous nature of the AHPC and amine components requires treating the entire molecule as hazardous waste.

  • Disposal of Hydrochloride Salts: As a hydrochloride salt, this compound is acidic. For larger quantities or as per institutional guidelines, neutralization may be required before disposal[7]. This typically involves slowly adding the diluted acidic waste to a basic solution (like sodium bicarbonate) while stirring and monitoring the pH until it is in a safe range (typically 6-8)[7][8]. However, for small research quantities, direct disposal in a designated acid-compatible hazardous waste container is standard.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling (S,R,S)-AHPC-PEG4-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S,R,S)-AHPC-PEG4-NH2 hydrochloride. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or other compatible gloves should be worn. Inspect for tears or holes before each use.
Body Protection Impervious Laboratory Coat or ClothingProvides a barrier against spills and contamination. Should be fully buttoned.
Respiratory Suitable RespiratorUse in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.

Operational Plan: Handling Procedures

Given that this compound is a powder, potentially hygroscopic, and a potent compound, specific handling procedures are necessary to minimize exposure and maintain compound integrity.

Engineering Controls:
  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation risk.

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the fume hood by laying down absorbent, disposable bench paper.

  • Weighing:

    • If possible, weigh the compound directly in the receiving vessel to minimize transfer and potential for dust generation.

    • Use anti-static weigh boats or paper.

    • For hygroscopic powders, it is crucial to work quickly and in a low-humidity environment if possible. Consider using a glove box with a controlled atmosphere.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Dispose of all contaminated disposables as hazardous waste.

    • Wash hands thoroughly after removing gloves.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling Procedure A Assess Hazards: - Harmful if swallowed - Skin/Eye Irritant B Select Appropriate PPE A->B C Eye Protection: Safety Goggles B->C D Hand Protection: Chemical-Resistant Gloves B->D E Body Protection: Lab Coat B->E F Respiratory Protection: (As needed) B->F G Work in a Fume Hood H Wear Full PPE G->H I Proceed with Experiment H->I

Caption: Workflow for selecting and using Personal Protective Equipment.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste:

    • All solid waste, including unused compound, contaminated gloves, weigh paper, and bench paper, must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Aqueous and organic solvent waste containing this compound should be collected in separate, labeled hazardous waste containers.

    • Do not mix incompatible waste streams.

  • Empty Containers:

    • The original container, once empty, should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, the empty container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.

Final Disposal:
  • All generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.

  • Never dispose of this compound down the drain or in regular trash.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_treatment Container Treatment cluster_disposal Final Disposal Waste Unused Compound & Contaminated Materials Solid Solid Waste Container (Labeled Hazardous) Waste->Solid Liquid Liquid Waste Container (Labeled Hazardous) Waste->Liquid Empty Empty Original Container Waste->Empty EHS Contact EHS or Licensed Waste Disposal Service Solid->EHS Liquid->EHS Rinse Triple Rinse with Appropriate Solvent Empty->Rinse Collect Collect Rinsate as Hazardous Liquid Waste Rinse->Collect Collect->Liquid

Caption: Step-by-step waste disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,S)-AHPC-PEG4-NH2 hydrochloride
Reactant of Route 2
Reactant of Route 2
(S,R,S)-AHPC-PEG4-NH2 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.